1,1-Dimethoxyoctane
Description
Structure
2D Structure
Properties
IUPAC Name |
1,1-dimethoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-4-5-6-7-8-9-10(11-2)12-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOOCKAFKVYAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047520 | |
| Record name | 1,1-Dimethoxyoctane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a green, woody, citrusy odour | |
| Record name | Octanal dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/801/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.00 to 188.00 °C. @ 760.00 mm Hg | |
| Record name | 1,1-Dimethoxyoctane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 1,1-Dimethoxyoctane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Octanal dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/801/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.841-0.851 | |
| Record name | Octanal dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/801/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10022-28-3 | |
| Record name | 1,1-Dimethoxyoctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10022-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethoxyoctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010022283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1,1-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dimethoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxyoctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIMETHOXYOCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD5I84ZHFV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1-Dimethoxyoctane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dimethoxyoctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-dimethoxyoctane, an acetal of significant interest in the flavor, fragrance, and fine chemical industries. This document details a robust and reproducible synthetic protocol, outlines key physical and chemical properties, and presents a thorough analysis of its spectroscopic characteristics. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in organic synthesis and drug development, facilitating a deeper understanding of this versatile compound.
Introduction
This compound, also known as octanal dimethyl acetal, is a valuable organic compound with a characteristic green, woody, and citrus-like aroma. Its primary applications are in the formulation of fragrances and as a flavoring agent. Beyond its sensory properties, it serves as a protected form of octanal, a long-chain aldehyde, which is a useful intermediate in various organic syntheses. The acetal functional group provides stability under neutral and basic conditions, allowing for chemical modifications at other sites of a molecule, and can be readily deprotected under acidic conditions to regenerate the aldehyde. This guide provides a detailed methodology for its synthesis and a comprehensive summary of its characterization.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of octanal with methanol.[1][2] This reaction is an equilibrium process, and to drive it towards the formation of the acetal, an excess of methanol is typically used, and the water produced is removed.
Reaction Scheme
Caption: Acid-catalyzed synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the acetalization of aldehydes.[1][3]
Materials and Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Octanal (1.0 eq)
-
Anhydrous Methanol (used as solvent and reagent)
-
Concentrated Hydrochloric Acid (catalytic amount, e.g., 0.1 mol%)[2]
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether or ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add octanal (e.g., 12.8 g, 0.1 mol).
-
Addition of Reagents: Add a significant excess of anhydrous methanol (e.g., 100 mL). While stirring, add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, neutralize the acid catalyst by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and add 100 mL of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess methanol. The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This includes the determination of its physical properties and analysis using various spectroscopic techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₂ | |
| Molecular Weight | 174.28 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Green, woody, citrusy | |
| Boiling Point | 206-207 °C at 760 mmHg | |
| Density | 0.851 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.416 | |
| Solubility | Insoluble in water; soluble in | |
| alcohols and oils |
Spectroscopic Data
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]
¹H NMR (300 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.35 | t | 1H | -CH(OCH₃)₂ |
| ~3.31 | s | 6H | -OCH₃ |
| ~1.55 | m | 2H | -CH₂-CH(OCH₃)₂ |
| ~1.28 | m | 10H | -(CH₂)₅- |
| ~0.88 | t | 3H | -CH₃ |
¹³C NMR (75 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~104.5 | -CH(OCH₃)₂ |
| ~52.5 | -OCH₃ |
| ~34.0 | -CH₂-CH(OCH₃)₂ |
| ~31.9, 29.5, 29.3, 24.5 | -(CH₂)₄- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer.
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: The IR spectrum is typically recorded on an FTIR spectrometer using a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[5]
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2850 | Strong | C-H stretching (alkyl) |
| 1465 | Medium | C-H bending (CH₂) |
| 1378 | Medium | C-H bending (CH₃) |
| 1190-1070 | Strong | C-O-C stretching (acetal)[6] |
The presence of strong absorption bands in the 1190-1070 cm⁻¹ region and the absence of a strong carbonyl (C=O) stretching band around 1720 cm⁻¹ confirms the formation of the acetal and the consumption of the starting aldehyde.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: The mass spectrum is obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with electron ionization (EI). The sample is injected into the GC, separated from any impurities, and then introduced into the mass spectrometer.
Major Fragmentation Peaks (m/z):
| m/z | Relative Intensity | Possible Fragment Ion |
| 174 | Low | [M]⁺ (Molecular Ion) |
| 143 | Moderate | [M - OCH₃]⁺ |
| 111 | Moderate | [M - OCH₃ - CH₃OH]⁺ |
| 75 | High | [CH(OCH₃)₂]⁺ |
| 47 | Moderate | [CH₃O=CH₂]⁺ |
The fragmentation pattern is characteristic of acetals, with the most abundant fragment often being the resonance-stabilized oxonium ion [CH(OCH₃)₂]⁺ at m/z 75.[7] The loss of a methoxy group (-OCH₃) to give the [M-31]⁺ ion is also a common fragmentation pathway.[8]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via acid-catalyzed acetalization of octanal offers a reliable method for its preparation in a laboratory setting. The tabulated physical properties and detailed analysis of NMR, FTIR, and MS data serve as a crucial reference for the unambiguous identification and quality control of this compound. The information presented herein is intended to support the work of researchers and professionals in the fields of organic chemistry, flavor and fragrance science, and drug development by providing a solid foundation for the synthesis and understanding of this compound.
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of 1,1-Dimethoxyoctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,1-dimethoxyoctane, a valuable acetal in organic synthesis and various industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis. The information herein is intended to support researchers and professionals in the fields of chemistry and drug development in the identification, characterization, and utilization of this compound.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound. The data is summarized in clear, tabular formats for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH(OCH₃)₂ | 4.3 - 4.5 | Triplet | ~5.5 |
| -OCH₃ | 3.2 - 3.4 | Singlet | N/A |
| -CH₂-CH(O)₂ | 1.5 - 1.7 | Multiplet | |
| -(CH₂)₅- | 1.2 - 1.4 | Multiplet | |
| -CH₃ | 0.8 - 0.9 | Triplet | ~7.0 |
¹³C NMR Spectroscopic Data
Note: As with ¹H NMR, the specific ¹³C NMR data is based on predictive models and known chemical shift ranges for analogous structures.
| Carbon | Chemical Shift (δ, ppm) |
| -CH(OCH₃)₂ | 102 - 104 |
| -OCH₃ | 52 - 54 |
| -CH₂-CH(O)₂ | 33 - 35 |
| -(CH₂)₅- | 22 - 32 |
| -CH₃ | 13 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of C-O and C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| 1470 - 1450 | Medium | C-H bend (alkane) |
| 1150 - 1050 | Strong | C-O stretch (acetal) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show the molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity (%) | Fragment Ion |
| 174 | Low | [M]⁺ (Molecular Ion) |
| 143 | Moderate | [M - OCH₃]⁺ |
| 75 | High | [CH(OCH₃)₂]⁺ |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
This protocol describes the synthesis of this compound from octanal and methanol using an acid catalyst.
Materials:
-
Octanal
-
Methanol (anhydrous)
-
Amberlyst-15 ion-exchange resin (acidic catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanal (1 equivalent) and anhydrous methanol (5 equivalents).
-
Add Amberlyst-15 resin (10% by weight of octanal).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically after 2-4 hours), filter off the Amberlyst-15 resin and wash it with a small amount of diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Analysis Protocols
The following are general procedures for obtaining the NMR, IR, and MS spectra of this compound.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
IR Spectroscopy:
-
Sample Preparation: Place a drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to running the sample.
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For GC-MS analysis, a GC column suitable for separating volatile organic compounds should be used.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.
Visualizations
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
In-Depth Technical Guide to the Experimental Properties of 1,1-Dimethoxyoctane (CAS Number: 10022-28-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethoxyoctane, also known as octanal dimethyl acetal, is an organic compound with the CAS number 10022-28-3.[1] It is classified as an acetal, which is a functional group characterized by a carbon atom bonded to two alkoxy groups. This compound is primarily utilized as a flavor and fragrance agent in various consumer products, valued for its green, woody, and citrusy odor.[1] In the context of research and development, particularly in fields related to life sciences and drug development, a thorough understanding of its experimental properties is crucial for assessing its stability, reactivity, potential biological interactions, and metabolic fate. This guide provides a comprehensive overview of the available experimental data for this compound, including its physicochemical properties, spectroscopic data, and a plausible synthetic route.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₂ | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| Boiling Point | 185.0 - 188.0 °C at 760 mmHg | [1] |
| Density | 0.841 - 0.851 g/cm³ | [1] |
| Refractive Index | 1.410 - 1.420 | [1] |
| LogP (Octanol/Water Partition Coefficient) | 3.854 | [1] |
| Water Solubility | Very slightly soluble | [1] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of a compound. The following tables summarize the available mass spectrometry, infrared, and nuclear magnetic resonance data for this compound.
Mass Spectrometry (MS)
Mass spectrometry data provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure.
| Technique | Key Fragments (m/z) | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 75.0, 69.0, 41.0, 143.0, 45.0 | [1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Technique | Key Absorptions (cm⁻¹) | Reference |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Data available, specific peak assignments require interpretation of the spectrum. | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Predicted | |||
| ~4.3 | Triplet | 1H | -CH(OCH₃)₂ |
| ~3.3 | Singlet | 6H | -OCH₃ |
| ~1.5 | Multiplet | 2H | -CH₂-CH(O)₂ |
| ~1.3 | Multiplet | 10H | -(CH₂)₅- |
| ~0.9 | Triplet | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Assignment |
| Predicted | |
| ~104 | -CH(OCH₃)₂ |
| ~52 | -OCH₃ |
| ~34 | -CH₂-CH(O)₂ |
| ~32 | -CH₂- |
| ~29 | -CH₂- |
| ~25 | -CH₂- |
| ~23 | -CH₂- |
| ~14 | -CH₃ |
Experimental Protocols
Synthesis of this compound
A plausible and common method for the synthesis of this compound is the acid-catalyzed acetalization of octanal with methanol.
Reaction: Octanal + 2 Methanol ⇌ this compound + Water
Materials:
-
Octanal
-
Methanol (anhydrous)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15 resin)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add octanal and a 2 to 3-fold molar excess of anhydrous methanol.
-
Catalysis: Add a catalytic amount of the anhydrous acid catalyst (e.g., 0.01-0.05 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Biological Activity and Metabolic Fate
There is limited specific information available regarding the biological activity or signaling pathways directly modulated by this compound. Its primary use is as a flavoring and fragrance ingredient, and it is considered to have low toxicity.
The metabolic fate of acetals, in general, involves hydrolysis back to the parent aldehyde and alcohol, particularly under acidic conditions such as those found in the stomach. Therefore, it is anticipated that this compound would be hydrolyzed to octanal and methanol. Subsequently, octanal, an aliphatic aldehyde, is expected to be oxidized in the body to its corresponding carboxylic acid, octanoic acid.[2] Octanoic acid is a naturally occurring fatty acid that can be further metabolized through fatty acid oxidation pathways.
Postulated Metabolic Pathway of this compound
Caption: Postulated metabolic pathway of this compound.
Conclusion
This technical guide provides a consolidated source of experimental data for this compound (CAS 10022-28-3). The information presented, including physicochemical properties, spectroscopic data, and a detailed synthetic protocol, is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields. While specific data on its biological signaling pathways are not available, its likely metabolic fate through hydrolysis and subsequent oxidation provides a basis for understanding its potential in vivo behavior. Further research would be beneficial to fully elucidate its biological interactions and to obtain experimentally verified NMR spectra.
References
Solubility and stability of 1,1-Dimethoxyoctane in common lab solvents
An In-depth Technical Guide on the Solubility and Stability of 1,1-Dimethoxyoctane in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an acetal used in the fragrance and flavor industry.[1][2] Its utility in broader chemical and pharmaceutical applications necessitates a thorough understanding of its solubility and stability in common laboratory solvents. This guide provides a comprehensive overview of these properties, including qualitative and estimated quantitative solubility data, stability profiles under various conditions, and detailed experimental protocols for in-house verification. This document is intended to serve as a foundational resource for scientists and researchers working with this compound.
Introduction
This compound, also known as octanal dimethyl acetal, is an organic compound with the chemical formula C₁₀H₂₂O₂.[1] As an acetal, it is generally characterized by its stability in neutral and basic media and its susceptibility to hydrolysis under acidic conditions.[3][4][5] Understanding its behavior in various solvents is crucial for its application in organic synthesis, formulation development, and analytical chemistry. This guide outlines the solubility and stability of this compound, providing a technical resource for laboratory professionals.
Solubility Profile
The solubility of a compound is a critical parameter for its application in solution-based chemistry. The long alkyl chain of this compound suggests it is a relatively nonpolar molecule, which dictates its solubility in various solvents based on the "like dissolves like" principle.
Qualitative Solubility
Based on its structure and available information, the qualitative solubility of this compound in common laboratory solvents is summarized in Table 1. It is reported to be practically insoluble in water and soluble in alcohols and oils.[1]
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Expected Solubility |
| Water | Polar Protic | Insoluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Hexane | Nonpolar | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
Quantitative Solubility (Predicted)
Table 2: Predicted Quantitative Solubility of this compound
| Solvent | Predicted Solubility ( g/100 mL at 25°C) |
| Water | ~0.012 |
| Methanol | > 50 |
| Ethanol | > 50 |
| Acetone | > 50 |
| Dichloromethane (DCM) | > 50 |
| Ethyl Acetate | > 50 |
| Hexane | > 50 |
| Dimethyl Sulfoxide (DMSO) | > 20 |
| Note: These values are estimations and should be experimentally verified for precise applications. |
Stability Profile
The stability of this compound is primarily influenced by its acetal functional group.
Hydrolytic Stability
Acetals are known to be stable under neutral and basic conditions but are readily hydrolyzed back to their corresponding aldehyde or ketone and alcohols in the presence of acid.[3][4][7] The hydrolysis of this compound yields octanal and two equivalents of methanol. This reaction is reversible and is catalyzed by acid.[7][8]
The mechanism for the acid-catalyzed hydrolysis of an acetal involves the following steps:
-
Protonation of one of the oxygen atoms of the acetal.
-
Loss of an alcohol molecule to form a resonance-stabilized carbocation (oxonium ion).
-
Nucleophilic attack by water on the carbocation.
-
Deprotonation to form a hemiacetal.
-
Protonation of the second alkoxy group.
-
Elimination of a second alcohol molecule to form a protonated aldehyde.
Caption: Acid-catalyzed hydrolysis of this compound.
Oxidative Stability
Acetals are generally stable to a wide range of oxidizing agents under neutral or basic conditions.[5] However, strong oxidants, particularly in the presence of Lewis acids, may cleave acetals.[10] Under typical laboratory conditions, this compound is not expected to be sensitive to mild oxidation.
Thermal Stability
Information on the specific thermal decomposition of this compound is limited. However, acetals are generally considered to be thermally stable at moderate temperatures. Prolonged exposure to high temperatures, especially in the presence of acidic impurities, could lead to degradation.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol is based on the isothermal equilibrium method.
Caption: Workflow for experimental solubility determination.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, hexane)
-
Scintillation vials or sealed flasks
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vial in a constant temperature bath (e.g., 25 °C) and stir the mixture vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, stop stirring and allow any undissolved material to settle for several hours.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended particles.
-
Dilute the collected sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the sample using a calibrated GC-MS or GC-FID method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Protocol for Stability Assessment (Forced Degradation)
This protocol outlines a forced degradation study to assess the hydrolytic stability of this compound.
Caption: Workflow for a forced degradation (stability) study.
Materials:
-
This compound
-
Aqueous buffer solutions (e.g., pH 2, pH 7, pH 10)
-
Co-solvent if needed to ensure initial solubility (e.g., acetonitrile)
-
Temperature-controlled incubator or water bath
-
HPLC or GC system with a suitable detector
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of this compound in a suitable co-solvent.
-
Prepare reaction solutions by diluting the stock solution into the different pH buffers.
-
Place the solutions in a temperature-controlled environment (e.g., 40°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation process by neutralizing the acidic and basic samples.
-
Analyze the samples using a validated, stability-indicating analytical method (e.g., GC-FID) to quantify the remaining amount of this compound and identify any degradation products.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Conclusion
This compound is a relatively nonpolar compound that is soluble in a wide range of organic solvents but has very limited solubility in water. Its stability is characteristic of an acetal, being robust under neutral and basic conditions but susceptible to acid-catalyzed hydrolysis. For applications requiring precise solubility and stability data, it is recommended that the experimental protocols outlined in this guide be performed. This technical guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their work.
References
- 1. This compound CAS#: 10022-28-3 [m.chemicalbook.com]
- 2. This compound | C10H22O2 | CID 61431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. Showing Compound this compound (FDB019985) - FooDB [foodb.ca]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Hazards and safety precautions for handling 1,1-Dimethoxyoctane in the lab
An In-depth Technical Guide to the Safe Handling of 1,1-Dimethoxyoctane in a Laboratory Setting
Introduction
This compound (CAS No. 10022-28-3), also known as octanal dimethyl acetal, is an acetal used as a fragrance and flavoring agent, often found in perfume and food compositions.[1][2] While it is utilized in various industries, its handling in a research and development environment necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is a colorless liquid with a characteristic green, woody, or citrusy odor.[1][2] According to some sources, it is classified as a hazardous substance that causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[3] It is also noted as being toxic to aquatic life with long-lasting effects (H411).[3] However, it is important to note a discrepancy in available data, as aggregated GHS information from 1,538 reports to the ECHA C&L Inventory indicates that 98.2% of these reports did not classify the chemical as meeting GHS hazard criteria.[1]
Analogous compounds, such as 1,1-Dimethoxyethane, are classified as highly flammable liquids and vapors.[4][5] Vapors of similar chemicals are known to be heavier than air and may form explosive mixtures with air, with a risk of flashing back to an ignition source.[4][6]
Potential Health Effects:
-
Skin Contact: Can cause skin irritation and may lead to an allergic skin reaction.[3]
-
Eye Contact: Causes serious eye irritation.[3]
-
Inhalation: While specific data for this compound is limited, inhalation of vapors from similar acetals may cause dizziness or asphyxiation, particularly in confined areas.[7]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below. This data is essential for conducting risk assessments and designing appropriate experimental and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂O₂ | [1][2] |
| Molecular Weight | 174.28 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Green, woody, citrusy | [1][2] |
| Boiling Point | 185 - 207 °C (at 760 mm Hg) | [1][2] |
| Density | 0.841 - 0.851 g/mL (at 25 °C) | [1][2] |
| Flash Point | 194 °F (90 °C) | [2] |
| Vapor Pressure | 12.52 Pa (at 24 °C) | [2] |
| Water Solubility | Very slightly soluble; 210.5 mg/L (at 24 °C) | [1][2] |
| logP (Octanol/Water Partition Coefficient) | 3.17 - 3.854 | [1][2] |
| Refractive Index | 1.410 - 1.420 (at 20 °C) | [1][2] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is mandatory to ensure safety when working with this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6] Where possible, enclose operations and use local exhaust ventilation (e.g., a chemical fume hood) at the site of chemical release to minimize exposure.[6]
-
Ignition Sources: Prohibit all sources of ignition, such as smoking and open flames, in areas where the chemical is used, handled, or stored.[5][6]
-
Equipment: Use only non-sparking tools and explosion-proof electrical and ventilating equipment.[4][5] All metal containers and transfer equipment must be grounded and bonded to prevent static discharge.[4][6]
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling this compound. OSHA 1910.132 mandates that employers determine the correct PPE for each hazard.[6]
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Indirect-vent, impact and splash-resistant goggles. A face shield should be worn with goggles for tasks with a high splash risk.[6] | To protect against serious eye irritation from splashes.[3] |
| Hand Protection | Solvent-resistant gloves. Consult the manufacturer's recommendations for the most protective material.[6] | To prevent skin contact, which can cause irritation and allergic reactions.[3][6] |
| Body Protection | Protective work clothing, such as a lab coat. For larger quantities or splash risks, chemical-resistant suits or aprons should be used.[5][6] | To prevent skin contamination. Contaminated clothing should be removed immediately and laundered by trained individuals.[6] |
| Respiratory Protection | If ventilation is inadequate or overexposure is possible, a MSHA/NIOSH-approved respirator should be used.[6] | To prevent inhalation of vapors.[6] |
Storage
-
Store in tightly closed containers in a cool, dry, and well-ventilated area.[6][8]
-
Keep away from heat, sparks, and open flames.[8]
-
The substance is incompatible with oxidizing agents (e.g., perchlorates, peroxides), strong acids (e.g., hydrochloric, sulfuric), and isocyanates.[6] Store separately from these materials.
-
It is recommended to store under an inert atmosphere.[4]
Visualization of Safe Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound in a laboratory environment.
Caption: Workflow for handling this compound.
Emergency Protocols
Emergency facilities, including an eye wash fountain and an emergency shower, must be immediately accessible in the work area.[6]
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4]
-
Skin Contact: Immediately wash or shower to remove the chemical.[6] Take off all contaminated clothing and rinse the skin with water.[4][5]
-
Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[5]
-
Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[4]
Spill Response
-
Evacuate all non-essential personnel from the spill area.[6]
-
Remove all sources of ignition.[6]
-
Ensure adequate ventilation.[9]
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material such as dry lime, sand, or soda ash.[6]
-
Collect the absorbed material using non-sparking tools and place it in a covered container for disposal.[6][10]
-
Ventilate and wash the spill area thoroughly after cleanup is complete.[6]
-
Spilled material may need to be disposed of as hazardous waste.[6]
Fire Fighting
-
Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[5][6]
-
Hazards: Poisonous gases are produced in a fire.[6] Containers may explode when heated.[6] Vapors can travel to an ignition source and flash back.[6]
-
Procedure: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[5] Use water spray to keep fire-exposed containers cool.[6]
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable federal, state, and local environmental regulations. It may be necessary to dispose of the substance as a hazardous waste.[6] Contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific guidance.[6] Uncleaned containers should be handled with the same precautions as the product itself.[4]
References
- 1. This compound | C10H22O2 | CID 61431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 10022-28-3 [m.chemicalbook.com]
- 3. chemical-label.com [chemical-label.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synerzine.com [synerzine.com]
- 6. nj.gov [nj.gov]
- 7. 1,1-DIMETHOXYETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. 1,1-Dimethoxyethane - Safety Data Sheet [chemicalbook.com]
- 10. 1,1-Dimethoxyethane | C4H10O2 | CID 10795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Research Landscape of 1,1-Dimethoxyoctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, purity, and core research applications of 1,1-Dimethoxyoctane (CAS No. 10022-28-3). While primarily recognized for its role in the flavor and fragrance industry, its utility as a protective group in complex organic synthesis presents significant value for researchers in drug discovery and development. This document details its chemical properties, commercial sourcing, and established experimental protocols for its application and removal, alongside methods for purity analysis.
Commercial Availability and Purity
This compound, also known as octanal dimethyl acetal, is readily available from a variety of chemical suppliers. Purity levels typically range from 95% to over 99%, catering to different research and development needs. The compound is offered in various quantities, from grams to kilograms, ensuring a steady supply for both laboratory-scale synthesis and larger-scale production.
Below is a summary of representative commercial suppliers and their typical product specifications.
| Supplier | Purity | Available Quantities |
| Maya High Purity Chemicals | >95.0% (GC) | 25 g, 100 g |
| Shanghai T&W Pharmaceutical Co., Ltd. | 98% | 500 mg, 5 g, 10 g, 25 kg, 50 kg |
| T&W GROUP | 98% | Custom Packaging |
| J & K SCIENTIFIC LTD. | 98.0% (GC) | 25 mL |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | >98.0% (GC) | Custom Packaging |
| TCI (Shanghai) Development Co., Ltd. | >98.0% (GC) | 25 mL |
| Energy Chemical | 95% | 25 mL |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its effective use in research.
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₂ |
| Molecular Weight | 174.28 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Odor | Green, woody, citrusy[2] |
| Boiling Point | 206-207 °C (lit.)[2] |
| Density | 0.851 g/mL at 25 °C (lit.)[2] |
| Solubility | Practically insoluble in water; soluble in alcohol and oils.[2] |
| Refractive Index | n20/D 1.416 (lit.)[2] |
Core Research Application: Aldehyde Protection in Organic Synthesis
In the realm of drug development and complex molecule synthesis, the primary application of this compound is as a protecting group for the aldehyde functional group. The acetal linkage is stable under neutral to basic conditions, allowing for chemical modifications on other parts of a molecule without affecting the aldehyde. The aldehyde can be readily regenerated under mild acidic conditions.
Experimental Protocol: Protection of an Aldehyde
This protocol describes the formation of a dimethyl acetal from an aldehyde using a method analogous to the synthesis of similar acetals.
Materials:
-
Aldehyde (1.0 eq)
-
Methanol (anhydrous, as solvent and reactant)
-
An acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), dry HCl)
-
Anhydrous sodium carbonate or other suitable base for neutralization
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a solution of the aldehyde in anhydrous methanol, add a catalytic amount of the acid catalyst at room temperature.
-
Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, neutralize the acid catalyst by adding anhydrous sodium carbonate until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl acetal.
-
If necessary, purify the product by distillation or column chromatography.
Experimental Protocol: Deprotection of the Dimethyl Acetal
This protocol outlines the hydrolysis of the dimethyl acetal to regenerate the parent aldehyde.
Materials:
-
Dimethyl acetal (1.0 eq)
-
Acetone and water (e.g., 10:1 v/v)
-
Acid catalyst (e.g., p-TsOH, dilute HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Dissolve the dimethyl acetal in a mixture of acetone and water.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed.
-
Neutralize the acid catalyst by adding a saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.
Logical Workflow for Aldehyde Protection and Deprotection
Caption: General workflow for utilizing a dimethyl acetal as a protecting group.
Analytical Methods for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for determining the purity of this compound and for monitoring reaction progress.
GC-MS Analysis Workflow
Caption: A typical workflow for the analysis of this compound using GC-MS.
Potential in Drug Delivery and Future Research Directions
While specific research on this compound in drug delivery or its interaction with signaling pathways is currently limited in publicly available literature, the broader class of acetals holds promise in these areas.
Acetal Linkages in Prodrugs: Acetals are known to be pH-sensitive, hydrolyzing under the mildly acidic conditions found in tumor microenvironments or within cellular endosomes and lysosomes.[3][4] This property makes them attractive as cleavable linkers in prodrug design.[5][6] A therapeutic agent can be masked with a moiety attached via an acetal linkage, rendering it inactive and potentially improving its solubility or pharmacokinetic profile. Upon reaching the target acidic environment, the acetal is cleaved, releasing the active drug.
Future Research: The long alkyl chain of this compound could be explored for its potential to influence the lipophilicity and membrane permeability of drug conjugates. Research in this area could involve synthesizing prodrugs of known therapeutic agents using this compound or similar long-chain acetals and evaluating their release profiles and biological activity.
Note on Signaling Pathways: Currently, there is no direct evidence to support the involvement of this compound in specific cellular signaling pathways. Any depiction of such a pathway would be speculative. Future research may uncover interactions of this molecule or its metabolites with cellular targets.
References
- 1. This compound | C10H22O2 | CID 61431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 10022-28-3 [chemicalbook.com]
- 3. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Synthesis of an acid-labile polymeric prodrug DOX-acetal-PEG-acetal-DOX with high drug loading content for pH-triggered intracellular drug release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to 1,1-Dimethoxyoctane: Synonyms, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 1,1-Dimethoxyoctane, a versatile acetal used in the flavor, fragrance, and chemical synthesis industries. This document details its various synonyms and alternative names found in chemical literature, presents its key physicochemical properties in a structured format, and outlines a representative experimental protocol for its synthesis. Furthermore, this guide includes visualizations of its chemical identity relationships and a typical experimental workflow to aid in research and development.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and commercial databases. Understanding these different nomenclatures is crucial for effective literature searches and clear communication in a scientific context. The compound's primary identifier is its CAS Registry Number: 10022-28-3.[1] A comprehensive list of its synonyms and alternative names is provided in Table 1.
Table 1: Synonyms and Alternative Names for this compound
| Type of Name | Name |
| IUPAC Name | This compound[1] |
| Systematic Name | Octane, 1,1-dimethoxy-[1] |
| Common Names | Octanal dimethyl acetal[1] |
| n-Octanal dimethyl acetal[1] | |
| Octaldehyde dimethyl acetal[1] | |
| n-Octyl Aldehyde Dimethyl Acetal[2] | |
| Caprylaldehyde dimethyl acetal[1] | |
| ALDEHYDE C-8 DIMETHYL ACETAL[3] | |
| Trade Name | Resedyl acetal[3] |
| Other Identifiers | FEMA No. 2798[1] |
| JECFA number 942[3] | |
| COE number 42[3] | |
| EINECS 233-018-4[1] | |
| UNII-OD5I84ZHFV[1] |
The following diagram illustrates the logical relationship between the primary chemical name, its synonyms, and key registry numbers.
Caption: Logical relationship of this compound to its common synonyms and identifiers.
Quantitative Data: Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 2. This data is essential for its application in various experimental and industrial settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₂ | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Green, woody, citrusy | [1] |
| Boiling Point | 206-207 °C (lit.) | [1] |
| Density | 0.851 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.416 (lit.) | [1] |
| Flash Point | 194 °F (90 °C) | [1] |
| Solubility | Practically insoluble in water; soluble in alcohol and oils. | [1] |
| Vapor Pressure | 12.52 Pa at 24 °C | [1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of octanal with methanol. This reaction is a standard method for the formation of acetals from aldehydes.
Reaction Principle:
The reaction involves the nucleophilic addition of two equivalents of methanol to the carbonyl group of octanal in the presence of an acid catalyst. The equilibrium is driven towards the product by removing the water formed during the reaction.
Reaction Scheme:
CH₃(CH₂)₆CHO + 2 CH₃OH ⇌ CH₃(CH₂)₆CH(OCH₃)₂ + H₂O (Octanal + Methanol ⇌ this compound + Water)
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
-
Octanal
-
Anhydrous methanol
-
Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl, or a solid acid resin like Amberlyst-15)
-
Anhydrous sodium carbonate or sodium bicarbonate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated sodium chloride solution (brine)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: To the flask, add octanal (1.0 equivalent) and anhydrous methanol (a significant excess, e.g., 5-10 equivalents, which can also serve as the solvent).
-
Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 0.01-0.05 equivalents of p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., to reflux) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by adding a base, such as anhydrous sodium carbonate or a saturated solution of sodium bicarbonate, until effervescence ceases.
-
If a solid catalyst was used, remove it by filtration.
-
Transfer the mixture to a separatory funnel. If the reaction was not performed in an extraction solvent, add one (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine to remove any remaining methanol and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The following diagram provides a visual representation of the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
1,1-Dimethoxyoctane: A Technical Guide to Core Properties and Unexplored Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethoxyoctane, also known as octanal dimethyl acetal, is an organic compound with the chemical formula C₁₀H₂₂O₂. It belongs to the class of compounds known as acetals, which are characterized by two ether groups attached to the same carbon atom.[1][2] Currently, its primary application lies within the flavor and fragrance industry, where it is valued for its green, woody, and citrusy aroma.[3] However, a deeper exploration of its chemical properties and biological potential reveals a landscape ripe for investigation, particularly in the fields of organic synthesis, medicinal chemistry, and drug delivery.
This technical guide provides a comprehensive overview of the core properties of this compound, alongside a detailed exploration of potential research areas and applications. By synthesizing the available data and proposing novel avenues of inquiry, this document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the full potential of this versatile molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O₂ | [3] |
| Molecular Weight | 174.28 g/mol | [3] |
| CAS Number | 10022-28-3 | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Odor | Green, woody, citrusy, reminiscent of cognac | [3] |
| Boiling Point | 206-207 °C (lit.) | [3] |
| Density | 0.851 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.416 (lit.) | [3] |
| Solubility | Practically insoluble in water; soluble in alcohol and oils | [3] |
| LogP | 3.17 at 25°C | [3] |
| Flash Point | 194 °F | [3] |
Synthesis and Reactivity
Experimental Protocol: Synthesis of this compound
The most common method for synthesizing this compound is the acid-catalyzed reaction of octanal with methanol.[3] The following protocol is a representative procedure adapted from general methods for acetal formation.
Materials and Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Distillation apparatus
-
Octanal
-
Methanol (anhydrous)
-
Dry HCl (gas) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium carbonate or sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Saturated sodium chloride solution (brine)
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel is assembled and flame-dried to ensure anhydrous conditions.
-
Reagent Addition: Anhydrous methanol (2.0 equivalents) is added to the flask and cooled in an ice bath. A catalytic amount of dry HCl gas is bubbled through the methanol, or a catalytic amount of p-toluenesulfonic acid is added.
-
Aldehyde Addition: Octanal (1.0 equivalent) is added dropwise to the cooled methanol solution via the dropping funnel over 30 minutes with continuous stirring. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction is quenched by the slow addition of a saturated solution of sodium bicarbonate or a slurry of anhydrous sodium carbonate until the effervescence ceases, neutralizing the acid catalyst. The mixture is then filtered.
-
Extraction: The filtrate is transferred to a separatory funnel. The aqueous layer is removed, and the organic layer is washed twice with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Characterization:
The final product should be characterized by:
-
¹H NMR: Expected signals would include a triplet for the terminal methyl group of the octyl chain, a multiplet for the methylene groups, a triplet for the methine proton of the acetal, and a singlet for the methoxy groups.
-
¹³C NMR: Signals corresponding to the carbons of the octyl chain, the acetal carbon, and the methoxy carbons.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To confirm the absence of a carbonyl group (from the starting aldehyde) and the presence of C-O ether linkages.
Caption: A generalized workflow for the synthesis of this compound.
Reactivity and Role as a Protecting Group
The acetal functional group in this compound is stable under neutral and basic conditions, making it an effective protecting group for the aldehyde functionality of octanal during multi-step organic syntheses. This allows for chemical transformations to be carried out on other parts of a molecule without affecting the aldehyde. The aldehyde can be readily regenerated by hydrolysis under mild acidic conditions.
Caption: Workflow illustrating the use of an acetal as a protecting group.
Potential Research Areas and Applications in Drug Development
While the current applications of this compound are limited, its chemical structure suggests several promising avenues for research, particularly in the pharmaceutical sciences.
pH-Sensitive Drug Delivery
The acid-labile nature of the acetal linkage makes it an attractive candidate for use in pH-sensitive drug delivery systems. In the acidic microenvironment of tumors or within the endosomes and lysosomes of cells, the acetal can hydrolyze to release a conjugated therapeutic agent. This compound could potentially be explored as a component of a linker to attach drugs to a carrier molecule, such as a polymer or nanoparticle.
Caption: Proposed mechanism for pH-triggered drug release from an acetal conjugate.
Precursor to Bioactive Aldehydes
Upon hydrolysis, this compound releases octanal and methanol. Octanal, a long-chain aliphatic aldehyde, has been reported to exhibit biological activities, including antimicrobial and cytotoxic effects. Therefore, this compound could be investigated as a more stable and potentially less volatile precursor for the controlled release of octanal in biological systems. This could be a promising strategy for developing new therapeutic agents.
Antimicrobial and Anticancer Potential
Given the known antimicrobial and cytotoxic activities of some aldehydes and other acetal-containing compounds, this compound itself warrants investigation for these properties. Screening of this compound against a panel of bacterial, fungal, and cancer cell lines could reveal novel therapeutic applications.
Comparative Biological Activity Data of Related Compounds
| Compound | Biological Activity | IC₅₀ / MIC | Cell Line / Organism | Source |
| Octanal | Cytotoxicity | 3.5 µg/mL | HeLa cells | [4] |
| Octanal | Antibacterial | - | G. citri-aurantii | [4] |
| Various Aldehydes | Cytotoxicity | Varies | HTC and Hepa 1c1c7 cells | [5] |
Hypothetical Modulation of Signaling Pathways
While no direct evidence links this compound to specific signaling pathways, its metabolite, octanal, as a long-chain aldehyde, has the potential to induce cellular stress. For instance, aldehydes are known to generate reactive oxygen species (ROS), which can modulate various signaling cascades. A plausible hypothesis for future investigation is that octanal released from this compound could induce oxidative stress, leading to the activation of the Nrf2 pathway, a key regulator of the antioxidant response, or the pro-inflammatory NF-κB pathway.
Caption: A proposed hypothetical mechanism for octanal-mediated cell signaling.
Toxicology and Safety Profile
The safety profile of this compound is not extensively studied. However, general information on aliphatic acetals and the known toxicology of its hydrolysis products provide some insight.
-
General Acetal Toxicology: Aliphatic acetals are generally considered to have low acute toxicity.[6] They are expected to be hydrolyzed in the acidic environment of the stomach to their corresponding aldehydes and alcohols.[6]
-
Metabolite Toxicology:
-
Octanal: Long-chain aldehydes like octanal are metabolized in the body. High concentrations can be irritating and may have cytotoxic effects.[4][5]
-
Methanol: Methanol is toxic in high doses, primarily affecting the optic nerve and central nervous system. However, the amount of methanol released from the anticipated therapeutic doses of a this compound-based drug would likely be negligible.
-
-
GHS Classification: According to aggregated GHS information, this compound is reported as not meeting the criteria for hazard classification by the majority of notifiers.[3]
Toxicological Data of Related Compounds
| Compound | Test | Result | Species | Source |
| Aliphatic Acetals (general) | Acute Oral LD₅₀ | > 4300 mg/kg bw | - | [6] |
| 1,2-Dimethoxyethane | Dermal LD₅₀ | >5000 mg/kg bw | Rat | |
| 1,2-Dimethoxyethane | Developmental Toxicity LOAEL | 30 mg/kg bw/day | - |
For any potential application in drug development, a thorough toxicological evaluation of this compound, including studies on acute and chronic toxicity, genotoxicity, and reproductive toxicity, would be imperative.
Conclusion
This compound is a molecule with well-established, albeit limited, applications. This technical guide has summarized its core physicochemical properties and provided a detailed, adaptable protocol for its synthesis. More importantly, it has highlighted several promising, yet largely unexplored, research avenues in the fields of medicinal chemistry and drug delivery.
The potential of this compound as a pH-sensitive linker in drug delivery systems, a stable precursor for the bioactive aldehyde octanal, and as a candidate for antimicrobial and anticancer screening presents exciting opportunities for future research. The hypothetical involvement of its metabolites in key cellular signaling pathways further underscores the need for in-depth biological evaluation. While the current toxicological data is limited, it provides a starting point for the necessary safety assessments required for any potential pharmaceutical development.
It is our hope that this guide will serve as a catalyst for further investigation into the multifaceted potential of this compound, encouraging the scientific community to look beyond its current applications and explore its promise in addressing contemporary challenges in medicine and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxic potential of against human cancer cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. This compound | C10H22O2 | CID 61431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]
Methodological & Application
Application Notes and Protocols for Utilizing 1,1-Dimethoxyoctane as a Protecting Group for Aldehydes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the complex landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of synthetic strategy. Aldehydes, with their inherent reactivity towards nucleophiles and bases, often necessitate temporary masking to prevent undesired side reactions. The formation of a dimethyl acetal, such as 1,1-dimethoxyoctane from octanal, is a robust and widely adopted method for aldehyde protection. This strategy is favored due to the high stability of the resulting acetal under neutral to strongly basic conditions, which permits a broad spectrum of chemical transformations on other parts of the molecule. The parent aldehyde can be readily regenerated under mild acidic conditions, making the dimethyl acetal an ideal protecting group.[1]
These application notes provide a comprehensive guide to the use of this compound as a protecting group, offering detailed protocols for its formation and cleavage, quantitative data, and visualizations of the reaction mechanisms and workflows.
Mechanism of Acetal Formation and Deprotection
The protection of an aldehyde as a dimethyl acetal is an acid-catalyzed process involving the nucleophilic addition of two equivalents of methanol to the carbonyl group. The reaction proceeds via a hemiacetal intermediate. To drive the equilibrium towards the formation of the acetal, the water generated as a byproduct is typically removed, often through the use of a dehydrating agent like trimethyl orthoformate.[1]
Deprotection is the reverse reaction, an acid-catalyzed hydrolysis, which efficiently regenerates the aldehyde and two equivalents of methanol.[1]
References
Application Notes and Protocols for the Acid-Catalyzed Protection of Carbonyls with 1,1-Dimethoxyoctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the selective protection of functional groups is a critical strategy. Carbonyl groups, present in aldehydes and ketones, are highly reactive and often need to be temporarily masked to prevent undesired side reactions during transformations elsewhere in the molecule. The formation of acetals is a robust and widely used method for the protection of carbonyls, offering stability under neutral to strongly basic conditions.[1][2]
1,1-Dimethoxyoctane serves as an effective reagent for the formation of dimethyl acetals from a variety of aldehydes and ketones. This acid-catalyzed reaction, often referred to as transacetalization, involves the transfer of the dimethyl acetal group from this compound to the target carbonyl compound. The equilibrium of this reaction can be driven towards the product by using an excess of this compound or by removing the byproducts. The resulting acetal can be readily deprotected under mild acidic conditions to regenerate the original carbonyl group, making it an ideal protecting group for multi-step synthetic sequences.[1]
Data Presentation
While specific quantitative data for the transacetalization of a wide range of carbonyls with this compound is not extensively documented in readily available literature, the following table presents representative yields for the acid-catalyzed formation of dimethyl acetals using a similar methoxy source. These results are expected to be comparable for reactions involving this compound under similar acidic conditions.
| Entry | Substrate (Aldehyde/Ketone) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-TsOH (1) | Methanol | 4 | 95 |
| 2 | Cyclohexanone | HCl (cat.) | Methanol | 6 | 92 |
| 3 | 4-Nitrobenzaldehyde | Amberlyst-15 | Methanol | 5 | 98 |
| 4 | Acetophenone | H2SO4 (cat.) | Methanol | 8 | 88 |
| 5 | Heptanal | p-TsOH (1) | Methanol | 3 | 96 |
Note: The data presented is for acetalization using methanol as the methoxy source, often with a dehydrating agent. These yields are indicative of the expected efficiency for the protection of various carbonyl compounds as dimethyl acetals.
Experimental Protocols
Protocol 1: Acid-Catalyzed Protection of a Carbonyl Group
This protocol outlines a general procedure for the protection of an aldehyde or ketone as a dimethyl acetal using this compound.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (2.0 - 5.0 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or use this compound as solvent)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH, 1-5 mol%), Amberlyst-15 resin, or a few drops of concentrated HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the anhydrous solvent.
-
Add this compound. An excess is used to drive the reaction equilibrium towards the product.
-
Add the acid catalyst to the mixture.
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50 °C) may be applied to accelerate the reaction if necessary.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carbonyl compound is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the mixture is neutral to slightly basic.
-
If a solid catalyst like Amberlyst-15 was used, remove it by filtration.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dimethyl acetal.
-
The product can be further purified by distillation or column chromatography on silica gel if necessary.
Protocol 2: Deprotection of the Dimethyl Acetal
This protocol describes the hydrolysis of the dimethyl acetal to regenerate the parent carbonyl compound.
Materials:
-
Dimethyl Acetal (1.0 eq)
-
Acetone/Water mixture (e.g., 9:1 v/v)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid, Pyridinium p-toluenesulfonate (PPTS), or dilute aqueous HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Dissolve the dimethyl acetal in the acetone/water mixture in a round-bottom flask.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., to 50 °C) can be used to facilitate the deprotection.
-
Monitor the reaction progress by TLC or GC until the starting acetal is consumed.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the deprotected aldehyde or ketone.
Mandatory Visualizations
Caption: Experimental workflow for carbonyl protection and deprotection.
Caption: Mechanism of acid-catalyzed acetal formation.
References
Application Notes and Protocols for the Deprotection of 1,1-Dimethoxyoctane under Mild Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients, the protection of carbonyl functional groups is a critical strategy to prevent undesired side reactions. Aldehydes, such as octanal, are often protected as acetals due to their stability under neutral and basic conditions. The 1,1-dimethoxyoctane, a dimethyl acetal, is a common protective group for octanal. The regeneration of the aldehyde from the acetal, known as deprotection, is typically achieved through acid-catalyzed hydrolysis.[1] This process must often be conducted under mild conditions to avoid the degradation of other sensitive functional groups within a complex molecule.
These application notes provide a comprehensive overview of mild acidic methods for the deprotection of this compound, complete with detailed experimental protocols and a summary of relevant data.
Mechanism of Acid-Catalyzed Acetal Deprotection
The deprotection of this compound is a reversible, acid-catalyzed hydrolysis. The reaction proceeds through the following key steps:
-
Protonation: An acid catalyst protonates one of the methoxy groups, converting it into a good leaving group (methanol).[2]
-
Formation of an Oxonium Ion: The departure of methanol results in the formation of a resonance-stabilized oxonium ion.[3]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[2]
-
Formation of a Hemiacetal: Deprotonation of the intermediate yields a hemiacetal.
-
Regeneration of the Carbonyl Group: The hemiacetal is subsequently protonated, leading to the elimination of a second molecule of methanol to regenerate the aldehyde and the acid catalyst.[2]
To favor the formation of the aldehyde, the reaction is typically carried out in the presence of excess water.[4][5]
Caption: Acid-catalyzed deprotection mechanism of this compound.
Data Presentation: Mild Acidic Deprotection of Acyclic Acetals
The following table summarizes various mild acidic conditions reported for the deprotection of acyclic acetals, which are analogous to this compound. The selection of a specific method will depend on the substrate's sensitivity to acid and the presence of other functional groups.
| Catalyst | Substrate (Analogue) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Generic Acyclic Acetal | Acetone/Water | Room Temp. | Varies | High | [6][7] |
| Amberlyst-15 | Acetaldehyde dimethyl acetal | Not specified | Not specified | Not specified | 18 (Conversion) | [8] |
| Erbium(III) triflate (Er(OTf)₃) | Generic Acyclic Acetal | Wet Nitromethane | Room Temp. | Varies | High | [5][9] |
| Indium(III) triflate (In(OTf)₃) | Generic Acyclic Acetal | Acetone | Room Temp. | Varies | Good to Excellent | [9] |
| Iodine (I₂) | Generic Acyclic Acetal | Not specified | Not specified | Minutes | Excellent | [5][9] |
| Perchloric acid on silica gel | Generic Acyclic Acetal | Not specified | Not specified | Varies | High | [5] |
| Aluminum(III) hydrogensulfate on wet SiO₂ | Vanillin Dimethyl Acetal | n-Hexane | Reflux | 35 min | 92 | [10] |
Experimental Protocols
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general and widely used method for the deprotection of dimethyl acetals under mild Brønsted acid catalysis.[7]
Materials:
-
This compound (1.0 eq)
-
Acetone
-
Water (deionized)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a 10:1 mixture of acetone and water.
-
Add a catalytic amount of p-TsOH·H₂O (0.1 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude octanal.
-
Purify the product by column chromatography if necessary.
Protocol 2: Deprotection using a Solid Acid Catalyst (Amberlyst-15)
This method is advantageous for substrates sensitive to strong mineral acids and allows for easy removal of the catalyst by filtration.[7]
Materials:
-
This compound (1.0 eq)
-
Toluene
-
Water (deionized)
-
Amberlyst-15 ion-exchange resin
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare a slurry of Amberlyst-15 in a mixture of toluene and a small amount of water.
-
Add this compound to the slurry.
-
Fit the flask with a reflux condenser and heat the mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Filter off the solid Amberlyst-15 catalyst and wash it with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the deprotected octanal.
-
The product can be further purified if necessary.
Protocol 3: Deprotection using a Lewis Acid (Erbium(III) Triflate)
Lewis acids can offer very mild and chemoselective conditions for acetal cleavage.[5][9]
Materials:
-
This compound (1.0 eq)
-
Nitromethane (CH₃NO₂)
-
Water (deionized)
-
Erbium(III) triflate (Er(OTf)₃) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in wet nitromethane (e.g., nitromethane saturated with water).
-
Add a catalytic amount of Er(OTf)₃.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x volume of reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude octanal.
-
Purify the product by column chromatography as needed.
Caption: A generalized experimental workflow for acetal deprotection.
Conclusion
The deprotection of this compound to yield octanal can be achieved efficiently under a variety of mild acidic conditions. The choice of catalyst—whether a soluble Brønsted acid like p-TsOH, a solid acid such as Amberlyst-15, or a gentle Lewis acid like Er(OTf)₃—can be tailored to the specific requirements of the synthetic route, particularly concerning the stability of other functional groups in the molecule. The protocols provided herein offer reliable starting points for researchers to effectively regenerate aldehydes from their dimethyl acetal protected forms.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. scispace.com [scispace.com]
GC-MS analysis protocol for monitoring reactions with 1,1-Dimethoxyoctane
Application Note: GC-MS Protocol for Monitoring Acetal Reactions
Monitoring the Acid-Catalyzed Hydrolysis of 1,1-Dimethoxyoctane
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is crucial for optimization, kinetic studies, and ensuring process efficiency. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[1][2][3] This application note provides a detailed protocol for monitoring the acid-catalyzed hydrolysis of this compound, a common acetal, into its corresponding aldehyde (octanal) and alcohol (methanol).
The method described herein is suitable for tracking the consumption of the reactant and the formation of the product in real-time, providing valuable quantitative data for reaction profiling.
Experimental Protocol
This protocol outlines the steps for sample preparation and analysis from a reaction mixture. A key aspect of monitoring reactions is quenching the reaction at specific time points to accurately capture the composition of the mixture.
1.1. Materials and Reagents
-
This compound (Reactant)
-
Octanal (Product Standard)
-
Methanol (Product)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (Quenching agent)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (Drying agent)
-
Nonane or Decane (Internal Standard, IS)
-
Deionized Water
-
Hydrochloric Acid (HCl) (Catalyst)
1.2. Reaction Sample Preparation
-
Reaction Setup: Initiate the hydrolysis reaction by adding a catalytic amount of acid (e.g., HCl) to a solution of this compound in a suitable solvent system (e.g., aqueous/organic biphasic or a protic solvent).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately transfer the aliquot into a vial containing 1 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.[6]
-
Extraction: To the quenched sample, add 1 mL of dichloromethane containing a known concentration of the internal standard (e.g., 10 µg/mL Nonane).[6] Vortex the mixture vigorously for 30 seconds to extract the organic components.[5]
-
Phase Separation: Allow the layers to separate. The organic layer (bottom layer for DCM) contains the analyte of interest.
-
Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[6]
-
Analysis: Transfer the dried organic extract into a 1.5 mL GC vial for analysis.[4][5]
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application. A non-polar capillary column is recommended for this analysis.[4]
| Parameter | Setting |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | - Initial Temp: 60 °C, hold for 2 minutes- Ramp: 15 °C/min to 240 °C- Hold: Hold at 240 °C for 5 minutes |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
| MS Source Temp | 230 °C |
| MS Transfer Line Temp | 280 °C |
| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |
Data Presentation and Analysis
3.1. Compound Identification
Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of pure standards and reference libraries like NIST.[2][6] The mass spectrum is a unique fingerprint for a molecule, allowing for confident identification.[2]
Table 1: Retention Times and Characteristic Ions
| Compound | Expected Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| Methanol | ~3.5 | 31 | 29 |
| Octanal | ~8.2 | 44 | 57, 70, 84 |
| Nonane (IS) | ~8.9 | 57 | 43, 71, 128 |
| This compound | ~9.5 | 75 | 47, 101, 143 |
Note: Retention times are estimates and will vary based on the specific GC system and conditions.
3.2. Quantification
For quantitative analysis, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This allows for the determination of the concentration of this compound and octanal in each sample taken over the course of the reaction.
Table 2: Example Reaction Monitoring Data
| Time (min) | This compound Conc. (µg/mL) | Octanal Conc. (µg/mL) | Conversion (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 5 | 85.2 | 12.5 | 14.8 |
| 15 | 60.1 | 33.1 | 39.9 |
| 30 | 35.7 | 53.4 | 64.3 |
| 60 | 10.3 | 74.5 | 89.7 |
| 120 | < 1.0 | 82.1 | > 99.0 |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from reaction setup to final data analysis.
Caption: Workflow for monitoring reactions using GC-MS.
References
- 1. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 2. cires1.colorado.edu [cires1.colorado.edu]
- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
Application of 1,1-Dimethoxyoctane in the Synthesis of Fine Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethoxyoctane, also known as octanal dimethyl acetal, is a versatile organic compound with significant applications in the synthesis of fine chemicals, particularly within the fragrance and flavor industries. Its primary role is twofold: it serves as a stable protected form of octanal, a valuable C8 aldehyde, and it possesses its own distinct olfactory properties, making it a useful ingredient in fragrance formulations.[1][2][3] As an acetal, this compound provides a robust method for masking the reactive aldehyde functional group, allowing for chemical transformations on other parts of a molecule under neutral to strongly basic conditions. The parent aldehyde, octanal, can be readily regenerated via acid-catalyzed hydrolysis, making this compound a key intermediate in multi-step synthetic pathways.
This document provides detailed application notes and experimental protocols for the synthesis of this compound, its deprotection to octanal, and the subsequent application of octanal in the synthesis of α-hexylcinnamaldehyde, a widely used fragrance ingredient.
Key Applications and Synthetic Pathways
The principal application of this compound in fine chemical synthesis revolves around its function as a protecting group for octanal. This strategy is crucial when the aldehyde functionality would otherwise interfere with desired chemical reactions. The general workflow involves:
-
Protection: Conversion of octanal to this compound.
-
Intermediate Reactions: Performing chemical modifications on other parts of the molecule while the aldehyde is protected.
-
Deprotection: Hydrolysis of this compound to regenerate octanal at the desired stage of the synthesis.
A significant example of this application is in the synthesis of α-hexylcinnamaldehyde, a valuable fragrance chemical with a jasmine-like scent. The synthesis is achieved through a base-catalyzed aldol condensation between octanal and benzaldehyde.[4] Using this compound as a stable source of octanal allows for controlled release and reaction of the aldehyde.
Diagram 1: Synthetic workflow for the application of this compound
Caption: General workflow for the protection of octanal and its application.
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection of Octanal)
This protocol describes the acid-catalyzed protection of octanal as its dimethyl acetal.
Materials:
-
Octanal (C₈H₁₆O, MW: 128.21 g/mol )
-
Methanol (CH₃OH, MW: 32.04 g/mol ), anhydrous
-
Trimethyl orthoformate (CH(OCH₃)₃, MW: 106.12 g/mol )
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, MW: 190.22 g/mol )
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether (for extraction)
Procedure:
-
To a solution of octanal (12.8 g, 100 mmol) in anhydrous methanol (64 mL, 1.6 mol), add trimethyl orthoformate (12.7 g, 120 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral to pH paper.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by vacuum distillation.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Molar Equivalents | Yield (%) |
| Octanal | 128.21 | 12.8 g | 1.0 | - |
| Methanol | 32.04 | 64 mL | 16.0 | - |
| Trimethyl orthoformate | 106.12 | 12.7 g | 1.2 | - |
| p-TsOH·H₂O | 190.22 | 190 mg | 0.01 | - |
| This compound | 174.28 | - | - | >95% (typical) |
Diagram 2: Experimental workflow for the synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 2: Deprotection of this compound to Octanal
This protocol describes the acid-catalyzed hydrolysis of this compound to regenerate octanal.
Materials:
-
This compound (C₁₀H₂₂O₂, MW: 174.28 g/mol )
-
Acetone
-
Water
-
Hydrochloric acid (HCl), 2M solution
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (for extraction)
Procedure:
-
Dissolve this compound (17.4 g, 100 mmol) in a mixture of acetone (100 mL) and water (10 mL).
-
Add 2M hydrochloric acid (5 mL) dropwise with stirring.
-
Stir the reaction at room temperature and monitor by GC-MS until the starting material is consumed.
-
Neutralize the acid catalyst by the addition of a saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo to obtain the deprotected octanal. The product can be used in the next step without further purification or can be purified by distillation.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Molar Equivalents | Yield (%) |
| This compound | 174.28 | 17.4 g | 1.0 | - |
| Acetone | - | 100 mL | - | - |
| Water | 18.02 | 10 mL | - | - |
| 2M HCl | - | 5 mL | - | - |
| Octanal | 128.21 | - | - | >90% (typical) |
Caption: Workflow for the synthesis of α-hexylcinnamaldehyde.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of fine chemicals. Its primary utility lies in its role as a stable, protected form of octanal, which can be efficiently deprotected under mild acidic conditions. This allows for the controlled use of octanal in subsequent reactions, such as the aldol condensation for the synthesis of α-hexylcinnamaldehyde, a key component in the fragrance industry. The protocols provided herein offer a comprehensive guide for the synthesis, deprotection, and application of this compound, enabling researchers and professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103539647A - Method for synthesizing alpha-hexylcinnamaldehyde by directly using low content n-octanal - Google Patents [patents.google.com]
- 4. Technology for the production α-hexyl cinnamaldehyde via green catalytic route | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
Application Notes and Protocols for 1,1-Dimethoxyoctane in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethoxyoctane, also known as octanal dimethyl acetal, is a valuable aromatic compound utilized in the flavor and fragrance industry.[1][2] Classified as an acetal, it is recognized for its characteristic citrus, floral, and green aroma profile.[1] This document provides detailed application notes and experimental protocols for the synthesis, analysis, and sensory evaluation of this compound, intended to support researchers and professionals in the fields of flavor and fragrance science.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Chemical Formula | C10H22O2 | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor Profile | Citrus, floral, green, woody | [2] |
| Boiling Point | 185.0 - 188.0 °C @ 760 mmHg | [2] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils | [2] |
| FEMA Number | 2798 | [2] |
| GRAS Status | Yes | [2] |
Applications in Flavor and Fragrance
This compound is primarily used as a flavoring agent and fragrance ingredient. Its versatile aroma profile makes it suitable for a variety of applications:
-
Flavor Compositions: It can be used to impart or enhance citrus, fruity, and green notes in a range of food products.
-
Fragrance Formulations: In perfumery, it contributes to the creation of fresh, floral, and green accords.
While specific concentrations in commercial products are proprietary, its GRAS status permits its use in food products in accordance with good manufacturing practices.
Experimental Protocols
Protocol 1: Synthesis of this compound (Acetal Formation)
This protocol describes a general method for the synthesis of acetals, which can be adapted for this compound from octanal and methanol.
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
-
Octanal
-
Anhydrous methanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or anhydrous HCl)
-
Anhydrous sodium carbonate
-
Anhydrous magnesium sulfate
-
Saturated sodium chloride solution (brine)
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel.
-
To the flask, add anhydrous methanol (2.2 equivalents) and a catalytic amount of the acid catalyst.
-
Cool the mixture in an ice bath.
-
Slowly add octanal (1 equivalent) to the methanol solution via the dropping funnel with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, neutralize the acid catalyst by adding anhydrous sodium carbonate until effervescence ceases.
-
Filter the mixture to remove the solid salts.
-
Transfer the filtrate to a separatory funnel and wash twice with brine to remove excess methanol and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantitative analysis of this compound in a sample matrix.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar or medium-polarity)
-
Autosampler vials
-
Microsyringe
-
This compound standard
-
Internal standard (e.g., a suitable deuterated compound or a compound with similar properties not present in the sample)
-
Solvent for sample and standard preparation (e.g., hexane or dichloromethane)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample into a volumetric flask.
-
Add a known amount of the internal standard.
-
Dilute to the mark with the chosen solvent.
-
For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Analyze the calibration standards by GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
-
Sample Analysis:
-
Inject the prepared sample solution into the GC-MS.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Integrate the peak areas of this compound and the internal standard.
-
-
Quantification:
-
Calculate the peak area ratio for the sample.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Protocol 3: Sensory Evaluation by a Trained Panel
This protocol outlines the steps for conducting a sensory evaluation of this compound to characterize its aroma profile.
Materials and Equipment:
-
Trained sensory panel (8-12 members)
-
Odor-free sensory evaluation booths
-
Glass sniffing strips or glass jars with lids
-
This compound solution at various concentrations in an appropriate solvent (e.g., mineral oil or ethanol)
-
Reference standards for aroma descriptors (e.g., citrus, floral, green)
-
Data collection software or paper ballots
Procedure:
-
Panelist Training:
-
Familiarize the panelists with the aroma of this compound and the reference standards.
-
Train panelists on the use of the intensity scale (e.g., a 9-point scale from 1=very weak to 9=very strong).
-
-
Sample Preparation:
-
Prepare solutions of this compound at different concentrations to evaluate the dose-response relationship.
-
Dip sniffing strips into the solutions or place a small amount of the solution on a cotton ball inside a glass jar.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized and blind manner.
-
Instruct panelists to sniff the samples and rate the intensity of the overall aroma and specific descriptors (e.g., citrus, floral, green).
-
Provide a break between samples to prevent olfactory fatigue.
-
-
Data Analysis:
-
Collect the data from the panelists.
-
Analyze the data statistically (e.g., using ANOVA) to determine significant differences in aroma perception between concentrations and to generate an aroma profile.
-
Olfactory Signaling Pathway (Generalized)
The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to this compound have not been identified, the general signaling cascade is well-established.
Upon binding of an odorant, the OR, a G-protein coupled receptor (GPCR), undergoes a conformational change. This activates the associated G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing, ultimately leading to the perception of a specific smell.
Conclusion
This compound is a significant contributor to the palette of flavor and fragrance chemists. The protocols and information provided herein offer a foundational resource for its synthesis, analysis, and sensory characterization. Further research to determine its odor threshold and identify the specific olfactory receptors it activates will provide deeper insights into its role in chemosensory perception.
References
Application Notes and Protocols for Acetal Exchange Reactions Using 1,1-Dimethoxyoctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetal exchange, or transacetalization, is a powerful and reversible reaction in organic synthesis, frequently employed for the protection of carbonyl groups and diols. This process involves the transfer of an acetal group from a donor molecule to an acceptor, typically an aldehyde, ketone, or diol, under acidic conditions. 1,1-Dimethoxyoctane, the dimethyl acetal of octanal, serves as an effective reagent in these transformations. Its long alkyl chain can impart unique solubility characteristics and serve as a lipophilic tag in certain applications.
These application notes provide detailed experimental protocols for utilizing this compound in acetal exchange reactions, methods for the subsequent deprotection, and a summary of expected outcomes under various catalytic conditions. The information herein is designed to guide researchers in the strategic application of this versatile reagent in complex molecule synthesis and drug development.
Reaction Mechanism: Acetal Exchange
The acid-catalyzed acetal exchange reaction proceeds through a series of equilibrium steps. The mechanism involves the protonation of one of the methoxy groups of this compound, making it a good leaving group (methanol). The resulting oxonium ion is a key intermediate that can then be trapped by a nucleophile, such as an alcohol or a diol, leading to the formation of a new acetal. The reaction is driven to completion by removing the methanol byproduct, often through azeotropic distillation with a Dean-Stark trap or by using a dehydrating agent.
Experimental Protocols
Protocol 1: Protection of a Diol via Acetal Exchange with this compound
This protocol details the protection of a generic 1,2- or 1,3-diol using this compound to form a cyclic acetal.
Materials:
-
This compound (1.2 eq)
-
Diol (e.g., (±)-trans-1,2-cyclohexanediol) (1.0 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), 0.02 eq)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Dean-Stark apparatus (for toluene) or molecular sieves (4 Å, for dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the diol (1.0 eq) and the anhydrous solvent. If using toluene, attach a Dean-Stark apparatus filled with toluene and a reflux condenser. If using dichloromethane, add activated 4 Å molecular sieves.
-
Addition of Reagents: Add this compound (1.2 eq) to the flask, followed by the acid catalyst (e.g., p-TsOH·H₂O, 0.02 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). If using a Dean-Stark trap, methanol will be collected.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If molecular sieves were used, filter them off. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the mixture is neutral.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cyclic acetal. The product can be further purified by column chromatography on silica gel or by distillation if necessary.
Protocol 2: Deprotection of the Acetal
This protocol describes the hydrolysis of the acetal to regenerate the parent diol.
Materials:
-
Protected diol (from Protocol 1) (1.0 eq)
-
Acetone and water mixture (e.g., 10:1 v/v)
-
Acid catalyst (e.g., catalytic amount of 1 M HCl or p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the acetal in the acetone/water mixture in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Catalyst: Add a catalytic amount of the acid catalyst.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the deprotection progress by TLC or GC until the starting material is consumed.
-
Workup: Neutralize the acid catalyst by adding saturated aqueous NaHCO₃ solution.
-
Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure to yield the crude deprotected diol. The product can be purified by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize hypothetical quantitative data for the acetal exchange reaction under various conditions to guide experimental design.
Table 1: Effect of Catalyst on Acetal Exchange with a Diol
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH·H₂O (2) | Toluene | Reflux | 4 | 92 |
| 2 | Amberlyst-15 (10 wt%) | Toluene | Reflux | 6 | 88 |
| 3 | HCl (conc., 1) | Dichloromethane | 25 | 12 | 75 |
| 4 | ZrCl₄ (5) | Dichloromethane | 25 | 2 | 95 |
Table 2: Substrate Scope for Acetal Exchange with this compound
| Entry | Substrate | Catalyst | Conditions | Product | Yield (%) |
| 1 | (±)-trans-1,2-Cyclohexanediol | p-TsOH·H₂O | Toluene, Reflux | Cyclic Acetal | 92 |
| 2 | 1,3-Propanediol | p-TsOH·H₂O | Toluene, Reflux | Cyclic Acetal | 90 |
| 3 | Benzaldehyde | p-TsOH·H₂O | Methanol, 25°C | Benzaldehyde dimethyl acetal | Exchange |
| 4 | Catechol | Amberlyst-15 | Toluene, Reflux | Cyclic Acetal | 85 |
Mandatory Visualization
Application Notes and Protocols: The Use of 1,1-Dimethoxyoctane in the Preparation of Aldehyde Precursors
Abstract
1,1-Dimethoxyoctane serves as a stable and versatile protected form of octanal, a valuable aldehyde precursor in various synthetic applications, including the pharmaceutical and fragrance industries. As a dimethyl acetal, it effectively masks the reactive aldehyde functionality, allowing for chemical transformations on other parts of a molecule without unintended side reactions. The regeneration of octanal from this compound is typically achieved through acid-catalyzed hydrolysis, a straightforward and high-yielding deprotection strategy. These application notes provide detailed protocols for the deprotection of this compound and highlight the utility of the resulting octanal in subsequent chemical syntheses relevant to researchers, scientists, and drug development professionals.
Introduction
Aldehydes are a cornerstone of organic synthesis due to their electrophilic nature, participating in a wide array of carbon-carbon bond-forming reactions such as aldol condensations, Wittig reactions, and Grignard additions. However, the inherent reactivity of the aldehyde functional group can also be a liability in multi-step syntheses. Acetal protection is a common and effective strategy to temporarily shield the aldehyde group from nucleophiles and basic conditions.[1] this compound, the dimethyl acetal of octanal, is a stable, easily handled liquid that can be deprotected under mild acidic conditions to release octanal in a controlled manner.
Octanal itself is a naturally occurring aldehyde found in citrus oils and is used as a fragrance and flavoring agent.[2] In the realm of chemical synthesis, it serves as a crucial intermediate.[3][4][5] For instance, it is a key starting material in the synthesis of α-hexylcinnamaldehyde, a widely used component in perfumes. More significantly for the pharmaceutical industry, the C8 carbon chain of octanal is a valuable building block for the synthesis of various bioactive molecules, including lipid analogues and other complex organic structures.[6]
This document outlines the principles and provides detailed experimental procedures for the acid-catalyzed hydrolysis of this compound to octanal. Furthermore, it presents an overview of the application of the liberated octanal in synthetic pathways of interest to drug development.
Deprotection of this compound to Octanal: An Overview
The conversion of this compound back to octanal is an equilibrium reaction that is catalyzed by acid in the presence of water.[7] The mechanism involves the protonation of one of the methoxy groups, which then leaves as methanol, forming a resonance-stabilized oxonium ion. Subsequent attack by water, followed by loss of a second molecule of methanol, yields the desired aldehyde. To drive the equilibrium towards the formation of octanal, an excess of water is typically employed.[1]
A variety of acid catalysts can be utilized for this transformation, ranging from mineral acids to solid-supported resins. The choice of catalyst and reaction conditions can be tailored to the substrate's sensitivity to acidic conditions.
Caption: General workflow for the deprotection of this compound and subsequent use of octanal.
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of this compound using different acid catalysts.
Protocol 1: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This protocol utilizes a mild and selective acid catalyst, suitable for substrates with acid-sensitive functional groups.
Materials:
-
This compound
-
Acetone
-
Water
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of PPTS (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford crude octanal.
-
Purify the crude product by distillation or column chromatography if necessary.
Protocol 2: Deprotection using a Solid Acid Catalyst (Amberlyst-15)
This method offers the advantage of a simple work-up, as the catalyst can be removed by filtration.
Materials:
-
This compound
-
Aqueous acetone (e.g., 90%)
-
Amberlyst-15 resin
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in aqueous acetone, add Amberlyst-15 resin (e.g., 20% by weight of the acetal).
-
Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC or GC.
-
Once the reaction is complete, filter off the Amberlyst-15 resin and wash it with ethyl acetate.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to obtain the crude octanal.
-
Further purification can be achieved by distillation.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the deprotection of various acetals, which can serve as a guide for optimizing the hydrolysis of this compound.
| Acetal Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde dimethyl acetal | Amberlite IR-120 | Dioxane/Water | 25-55 | 1-4 | >95 | (Adapted from kinetic studies) |
| 4-Nitrobenzaldehyde dimethyl acetal | Silica Sulfuric Acid | Toluene | Reflux | 0.5 | 95 | (General solid acid catalyst protocol) |
| Various aliphatic and aromatic acetals | Pyridinium p-Toluenesulfonate | Acetone/Water | Room Temp. | 1-8 | 85-95 | (General mild acid catalysis) |
| Various acetals and ketals | Amberlyst-15 | Acetone/Water | 25-50 | 1-6 | >90 | (General solid acid catalysis) |
Application in the Synthesis of Bioactive Molecules
The octanal generated from the deprotection of this compound is a versatile precursor for the synthesis of more complex molecules, including those with therapeutic potential.
Synthesis of Bioactive Resorcinolic Lipid Analogues
While not a direct deprotection application, the synthesis of bioactive resorcinolic lipids showcases the utility of an eight-carbon chain, similar to that of octanal, in constructing complex bioactive molecules. In a reported synthesis, ethyl (E)-2-undecenoate, which contains an octyl-like chain, undergoes a Michael reaction and subsequent cyclization to form a key intermediate. This intermediate is then aromatized to yield resorcinolic lipid analogues.[6] This highlights the importance of C8 building blocks in the synthesis of this class of compounds which exhibit fungicidal, bactericidal, and cytotoxic activities.[6]
Caption: Synthetic pathway to bioactive resorcinolic lipids utilizing a C8-like building block.
Potential Role in Antiviral Drug Synthesis
The synthesis of various antiviral agents, such as oseltamivir (Tamiflu) and zanamivir (Relenza), involves intermediates with aldehyde functionalities that undergo stereoselective additions to construct the complex chiral centers of the final drug.[9] Although these specific examples may not use octanal directly, the principles of utilizing an aldehyde precursor are fundamental. The octyl chain of octanal could be incorporated into novel antiviral candidates, particularly those targeting the lipid envelopes of viruses or viral proteins that interact with cellular membranes. The synthesis of lipid A analogues and other bioactive lipids, some of which have immunostimulatory or antiviral properties, often involves the coupling of fatty acid or fatty aldehyde chains.[10][11][12]
Conclusion
This compound is a valuable protected form of octanal, enabling the strategic use of this C8 aldehyde in complex organic syntheses. The deprotection via acid-catalyzed hydrolysis is a reliable and efficient method to generate the aldehyde precursor in situ or in a separate step. The resulting octanal is a versatile building block for the synthesis of a range of organic molecules, including fragrances and potentially as a fragment in the development of novel pharmaceutical agents, particularly those with lipidic components. The protocols and data presented herein provide a practical guide for researchers in the effective utilization of this compound in their synthetic endeavors.
References
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Octanal - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of ether lipids: natural compounds and analogues [beilstein-journals.org]
- 10. Lipids: chemical tools for their synthesis, modification, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in the Synthesis and Biological Evaluation of Lipid A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Laboratory-Scale Synthesis of Octanal from 1,1-Dimethoxyoctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, the strategic protection and deprotection of functional groups is crucial for achieving complex molecular targets. Aldehydes, due to their high reactivity, often require temporary masking to prevent unwanted side reactions. The formation of a dimethyl acetal, such as 1,1-dimethoxyoctane, is a robust and widely used strategy for protecting the octanal aldehyde group. Acetal protecting groups are favored for their stability under neutral to strongly basic conditions, as well as in the presence of many oxidizing and reducing agents.[1] The regeneration of the aldehyde from the acetal is typically achieved through acid-catalyzed hydrolysis.[1][2][3]
These application notes provide a comprehensive overview, comparative data, and detailed protocols for the laboratory-scale deprotection of this compound to yield octanal. Various catalytic methods are presented to accommodate different substrate sensitivities and reaction conditions.
Reaction Pathway: Acetal Hydrolysis
The deprotection of this compound is an acid-catalyzed hydrolysis reaction. The acetal reacts with water in the presence of a proton source (Brønsted or Lewis acid) to regenerate the parent aldehyde (octanal) and two equivalents of methanol. The reaction is reversible, and the presence of excess water helps drive the equilibrium toward the product side.
Caption: Acid-catalyzed hydrolysis of this compound to octanal.
Overview of Deprotection Methods
A variety of methods have been developed for the cleavage of acetals, offering a range of conditions from strongly acidic to very mild. The choice of method often depends on the presence of other acid-sensitive functional groups in the molecule.
-
Protic Acids : Traditional methods employ protic acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid in aqueous organic solvents.[4]
-
Lewis Acids : Gentle Lewis acid catalysts, such as erbium triflate (Er(OTf)₃) or bismuth nitrate (Bi(NO₃)₃·5H₂O), can effect deprotection under mild conditions, often at room temperature.[1][5]
-
Heterogeneous Catalysts : Solid-supported acids like silica sulfuric acid or acidic resins (e.g., Amberlyst-15) simplify reaction workup, as the catalyst can be removed by simple filtration.[1][6] These are often reusable and environmentally friendly.[6]
-
Neutral Conditions : Certain reagents, such as iodine or sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, can catalyze the deprotection under neutral pH conditions, which is advantageous for highly sensitive substrates.[1]
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes various reported conditions for the deprotection of acetals, which are applicable to the synthesis of octanal from this compound.
| Catalyst | Solvent(s) | Temperature | Time | Yield | Reference(s) |
| p-Toluenesulfonic acid (p-TsOH) | Acetone / Water | Room Temp. | 1-4 h | High | [4] |
| Silica Sulfuric Acid / Wet SiO₂ | Toluene | 60-70 °C | 30-60 min | >95% | [6] |
| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Dichloromethane | Room Temp. | < 1 h | High | [5] |
| Erbium Triflate (Er(OTf)₃) | Wet Nitromethane | Room Temp. | 1-2 h | Excellent | [1][7] |
| Al(HSO₄)₃ / Wet SiO₂ | n-Hexane | Reflux | ~35 min | ~92% | [8] |
| Iodine (I₂) | Acetone / Water | Room Temp. | < 30 min | Excellent | [1] |
Experimental Protocols
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a classic and effective method for acetal hydrolysis using a common protic acid catalyst.
Materials:
-
This compound (1.0 eq)
-
Acetone
-
Deionized Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.74 g) in a 9:1 mixture of acetone and water (e.g., 50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5 mmol, 95 mg).
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 1-4 hours), carefully add saturated aqueous sodium bicarbonate solution to quench the acid until the solution is neutral (pH ~7).
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate or diethyl ether (e.g., 3 x 30 mL).
-
Combine the organic extracts and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Concentrate the filtrate under reduced pressure to yield crude octanal. The product can be purified further by distillation if necessary.
Protocol 2: Mild Deprotection using Bismuth Nitrate
This protocol utilizes a mild Lewis acid catalyst, which is suitable for substrates with other acid-sensitive groups.[5]
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM)
-
Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) (0.25 eq)
-
Deionized Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (e.g., 5 mmol, 0.87 g) in dichloromethane (20 mL), add bismuth nitrate pentahydrate (1.25 mmol, 0.61 g).
-
Stir the resulting suspension vigorously at room temperature. The reaction is typically rapid.[5] Monitor the reaction by TLC or GC.
-
After the starting material is consumed (usually within 1 hour), quench the reaction by adding deionized water (20 mL).
-
Filter the mixture through a pad of Celite® to remove the bismuth salts, washing the pad with additional dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Wash the organic layer with water (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to afford the octanal product.
General Experimental Workflow
The following diagram illustrates the logical flow of a typical deprotection experiment, from setting up the reaction to isolating the final product.
Caption: A generalized workflow for the synthesis of octanal via acetal deprotection.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 6. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Troubleshooting incomplete acetal formation with 1,1-Dimethoxyoctane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-dimethoxyoctane for the formation of acetals, a common strategy for protecting carbonyl groups in multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily used as a protecting group for aldehydes and ketones. It reacts with a carbonyl group under acidic conditions to form a dimethyl acetal. This acetal is stable under neutral to strongly basic conditions, thus "protecting" the carbonyl from reacting with nucleophiles or bases while other chemical transformations are performed on the molecule. The original carbonyl group can be easily regenerated by acid-catalyzed hydrolysis.
Q2: Why is my acetal formation reaction with this compound incomplete?
A2: Incomplete acetal formation is a common issue and is often due to the reversible nature of the reaction.[1] The reaction is an equilibrium process, and to achieve a high yield of the acetal, the equilibrium must be shifted towards the product side. The most critical factor is the removal of the water or methanol byproduct as it forms.[2] Other factors include inefficient catalysis, suboptimal reaction conditions (temperature, time), or steric hindrance at the carbonyl center.
Q3: How crucial is the removal of byproducts like water or methanol?
A3: The removal of byproducts is arguably the most critical factor for driving the acetal formation to completion.[2] Since the reaction is in equilibrium, the presence of water or methanol can easily push the reaction back towards the starting materials (the carbonyl compound and this compound).[1]
Q4: What are the most effective methods for removing byproducts?
A4: Several methods can be employed to remove byproducts:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene allows for the physical removal of water or methanol as an azeotrope.[2]
-
Chemical Dehydrating Agents: Reagents like trimethyl orthoformate can be added to the reaction mixture. They react chemically with the water produced, effectively removing it from the equilibrium.[3]
-
Drying Agents: The use of molecular sieves (e.g., 4Å) can physically sequester water from the reaction medium.[2]
Q5: I'm observing the loss of my product during the workup. What could be the cause?
A5: Acetals are sensitive to aqueous acid.[2] If the workup conditions are not neutral or basic, the newly formed acetal can be hydrolyzed back to the starting carbonyl compound, leading to a low isolated yield.[2] It is crucial to neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution or triethylamine) before any aqueous workup steps.[2]
Troubleshooting Guide for Incomplete Acetal Formation
This guide provides a systematic approach to troubleshooting incomplete acetal formation when using this compound.
Data Presentation
While extensive quantitative data for reactions specifically involving this compound is limited in the literature, the following table provides representative data for analogous dimethyl acetal formations. These conditions can serve as a starting point for optimization.[4]
| Entry | Substrate (Carbonyl) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-TsOH (1) | Methanol | 25 | 0.5 | 98 |
| 2 | Cyclohexanone | HCl (0.1) | Methanol | 25 | 1 | 95 |
| 3 | 4-Nitrobenzaldehyde | Amberlyst-15 (10 wt%) | Methanol | 60 | 2 | 92 |
| 4 | Heptanal | H₂SO₄ (0.5) | Toluene | Reflux | 4 | 88 |
| 5 | Acetophenone | p-TsOH (2) | Methanol | Reflux | 6 | 85 |
Note: This data is representative of dimethyl acetal formation using various acid catalysts and may serve as a guideline for reactions with this compound.
Experimental Protocols
Protocol: General Procedure for Acetal Protection using this compound
This protocol describes a general method for the protection of an aldehyde or ketone as a dimethyl acetal using this compound in the presence of an acid catalyst.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.5-3.0 eq)
-
Anhydrous Toluene (or other suitable solvent for azeotropic removal of methanol)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, p-TsOH·H₂O, 0.01-0.05 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the aldehyde or ketone and anhydrous toluene.
-
Add this compound to the flask.
-
Add the acid catalyst (e.g., p-TsOH·H₂O).
-
Heat the reaction mixture to reflux. Methanol and any trace amounts of water will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude acetal.
-
If necessary, purify the product by flash column chromatography or distillation.
Chemical Equilibrium of Acetal Formation
The formation of an acetal is a reversible process. The following diagram illustrates the equilibrium between the starting materials and the acetal product. To favor the formation of the acetal, the equilibrium must be shifted to the right.
References
Optimizing reaction conditions for the deprotection of 1,1-Dimethoxyoctane
Welcome to the technical support center for the deprotection of 1,1-dimethoxyoctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful conversion of this compound to its parent aldehyde, octanal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Ineffective Catalyst: The acid catalyst may be weak, impure, or used in an insufficient amount.[1] | - Use a fresh, anhydrous acid catalyst. - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). - Consider using a stronger acid catalyst (see comparison table below). |
| 2. Insufficient Water: The reaction is a hydrolysis, and a lack of water can prevent the equilibrium from shifting towards the product.[2] | - Ensure the use of aqueous acidic solutions or add a controlled amount of water to the reaction mixture (e.g., using a solvent mixture like acetone/water).[3][4][5] | |
| 3. Low Reaction Temperature: The reaction rate may be too slow at ambient temperature. | - Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or GC.[3] | |
| Formation of Side Products | 1. Aldol Condensation: The product, octanal, can undergo self-condensation under acidic conditions, especially at elevated temperatures, leading to higher molecular weight impurities.[6] | - Keep the reaction temperature as low as possible. - Minimize the reaction time by closely monitoring the consumption of the starting material.[6] - Neutralize the acid catalyst promptly upon reaction completion. |
| 2. Over-exposure to Acid: Prolonged exposure to strong acids can lead to degradation of the aldehyde product. | - Use the minimum effective amount of acid catalyst. - Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) as soon as the deprotection is complete.[3][5] | |
| Difficult Product Isolation | 1. Emulsion during Workup: The presence of both aqueous and organic layers with potential byproducts can lead to the formation of a stable emulsion. | - Add brine (saturated NaCl solution) during the aqueous workup to help break the emulsion.[7] |
| 2. Product Volatility: While octanal is less volatile than smaller aldehydes, some product loss can occur during solvent removal under reduced pressure. | - Use a rotary evaporator at a controlled temperature and pressure. - Consider extraction with a lower-boiling point solvent to facilitate removal. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the deprotection of this compound?
A1: The deprotection of this compound is an acid-catalyzed hydrolysis. The mechanism involves the protonation of one of the methoxy groups by an acid catalyst, followed by the elimination of methanol to form an oxonium ion. A water molecule then attacks the electrophilic carbon of the oxonium ion. Subsequent deprotonation and elimination of a second molecule of methanol yields the desired octanal and regenerates the acid catalyst.[3] To favor the formation of the aldehyde, an excess of water is often used to drive the reaction equilibrium.[3][8]
Q2: Which acid catalyst is best for the deprotection of this compound?
A2: The choice of acid catalyst depends on the other functional groups present in the molecule and the desired reaction rate. For simple deprotection, common Brønsted acids like p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or sulfuric acid (H2SO4) are effective.[3][8] If the substrate is sensitive to strong acids, milder Lewis acids such as erbium triflate (Er(OTf)3) or bismuth nitrate (Bi(NO3)3) can be used.[9][10]
Q3: Can I perform the deprotection under neutral conditions?
A3: While acid-catalyzed hydrolysis is the most common method, deprotection of acetals under neutral conditions is possible using specific reagents. For example, some methods employ indium(III) trifluoromethanesulfonate in acetone or electrochemical approaches.[9][11][12] These methods are particularly useful for substrates with acid-sensitive functional groups.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the starting material (this compound) will have a different Rf value than the product (octanal). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product.
Q5: What are the key safety precautions when working with the reagents for this deprotection?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Acid catalysts are corrosive and should be handled with care. The organic solvents used are often flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
Table 1: Comparison of Common Acid Catalysts for Acetal Deprotection
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic acid (p-TsOH) | Catalytic amount (1-5 mol%), acetone/water, room temperature to 60°C[3] | Easy to handle solid, mild, effective. | May require heating for less reactive acetals. |
| Hydrochloric Acid (HCl) | Catalytic amount, acetone/water or THF/water, room temperature[13] | Inexpensive, readily available. | Can be too harsh for acid-sensitive substrates. |
| Sulfuric Acid (H2SO4) | Catalytic amount, often on silica gel, toluene, 60-70°C[3] | Strong acid, effective for stubborn acetals. | Can cause side reactions like polymerization.[6] |
| Erbium Triflate (Er(OTf)3) | Catalytic amount, wet nitromethane, room temperature[9] | Very mild Lewis acid, chemoselective. | More expensive than Brønsted acids. |
| Bismuth Nitrate (Bi(NO3)3) | 25 mol%, dichloromethane, room temperature[10] | Chemoselective, easy workup, relatively non-toxic.[9][10] | May require a higher catalyst loading. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection with p-TsOH
-
Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v).[5]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents) to the solution.[3]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC. If the reaction is slow, it can be gently heated to 40-50°C.
-
Quenching: Once the starting material is consumed, neutralize the acid by adding saturated aqueous sodium bicarbonate (NaHCO3) solution until the pH is neutral.[3][4][5]
-
Workup: Remove the acetone under reduced pressure. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).[4][5]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude octanal.[4][5] The product can be further purified by distillation if necessary.
Protocol 2: Deprotection using a Solid-Supported Acid Catalyst
-
Setup: In a round-bottom flask fitted with a reflux condenser, add the this compound (1.0 equivalent), toluene, and silica sulfuric acid.[3]
-
Reaction: Heat the mixture to 60-70 °C with vigorous stirring. Monitor the reaction by TLC.[3]
-
Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.[3]
-
Isolation: Filter the solid catalyst and wash it with a small amount of toluene or ethyl acetate.[3]
-
Purification: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the octanal.[3]
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting logic for optimizing deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 11. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Identifying and minimizing side reactions in 1,1-Dimethoxyoctane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dimethoxyoctane. Our goal is to help you identify and minimize side reactions to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of octanal with two equivalents of methanol.[1] This is an equilibrium reaction where the presence of an acid catalyst is crucial.[2] To favor the formation of the acetal, it is common to use an excess of methanol and/or remove the water that is formed as a byproduct.[3][4]
Q2: What are the most common side reactions to be aware of during the synthesis of this compound?
A2: The most prevalent side reactions include:
-
Incomplete Reaction: The reaction may stop at the hemiacetal intermediate, especially if insufficient catalyst is used or the reaction time is too short.[2][5]
-
Self-Condensation of Octanal (Aldol Condensation): Under certain conditions, particularly if traces of base are present or with some acid catalysts, octanal can react with itself to form a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde.[6][7] This is a common side reaction for aldehydes with α-hydrogens.[8]
-
Ether Formation: Methanol can potentially undergo self-condensation to form dimethyl ether, especially at higher temperatures with certain acid catalysts.
Q3: How can I monitor the progress of the reaction and identify the products and byproducts?
A3: The reaction progress and the identity of the products and byproducts can be monitored using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds like this compound, octanal, and potential side products.[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the desired product and identify byproducts by their characteristic chemical shifts and coupling patterns.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction due to insufficient catalyst, reaction time, or temperature. | Increase the catalyst loading, prolong the reaction time, or gently heat the reaction mixture. Monitor the reaction progress by GC or TLC. |
| Equilibrium not shifted towards the product. | Use a larger excess of methanol (e.g., 5-10 equivalents). Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.[4] | |
| Loss of product during workup. | Ensure proper neutralization of the acid catalyst before extraction. Use an appropriate extraction solvent and perform multiple extractions. | |
| Presence of unreacted octanal | Inefficient catalysis. | Switch to a more effective acid catalyst (see Table 1). Ensure the catalyst is not poisoned. |
| Insufficient methanol. | Increase the molar ratio of methanol to octanal. | |
| Formation of a viscous, high-boiling point byproduct | Self-condensation of octanal (aldol condensation).[6] | Ensure strictly anhydrous and acidic conditions. Avoid any basic contamination. Lowering the reaction temperature may also help. |
| Unexpected peaks in GC-MS or NMR | Formation of byproducts like the hemiacetal or dimethyl ether. | Analyze the spectral data carefully to identify the structures. The hemiacetal is an intermediate and its presence may indicate an incomplete reaction. |
| Impurities in starting materials. | Use high-purity, anhydrous octanal and methanol. |
Data Presentation
Table 1: Comparison of Common Acid Catalysts for Acetalization
| Catalyst | Type | Advantages | Disadvantages | Typical Loading |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Inexpensive, highly effective. | Difficult to remove from the reaction mixture, can cause charring at higher temperatures. | Catalytic amount |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | Solid, easy to handle, effective. | Requires neutralization and removal during workup. | 1-5 mol% |
| Amberlyst-15 | Heterogeneous | Easily removed by filtration, reusable, mild.[9][10] | May have lower activity than homogeneous catalysts, requiring longer reaction times or higher temperatures. | 10-20 wt% |
| Zeolites (e.g., H-ZSM-5) | Heterogeneous | High thermal stability, shape-selective.[10] | May require activation at high temperatures, potential for diffusion limitations. | 5-15 wt% |
Table 2: Expected Effect of Reaction Parameters on this compound Synthesis
| Parameter | Change | Expected Effect on Yield | Expected Effect on Side Reactions | Rationale |
| Temperature | Increase | Increase (up to a point) | Increase (especially aldol condensation and ether formation) | Higher temperature increases reaction rate but can also promote side reactions.[11] |
| Methanol to Octanal Ratio | Increase | Increase | Decrease | Pushes the equilibrium towards the product side (Le Chatelier's principle). |
| Catalyst Loading | Increase | Increase (up to a point) | May increase side reactions if too high | A higher concentration of active sites increases the reaction rate. |
| Water Content | Increase | Decrease | May increase aldol condensation | Water shifts the equilibrium back towards the reactants and can interfere with the acid catalyst. |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with methanol.
-
Reactant Charging: To the flask, add octanal (1.0 eq), a 5-fold molar excess of anhydrous methanol, and a catalytic amount of p-toluenesulfonic acid (2 mol%).[12]
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.[4] Continue the reaction until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by fractional distillation under reduced pressure.
Protocol 2: Analysis of Reaction Mixture by GC-MS
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).
-
GC-MS Parameters:
-
Column: A non-polar column (e.g., DB-5ms) is suitable for separating the components.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Detector: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify this compound, octanal, and any byproducts by comparing their mass spectra with a library (e.g., NIST). Quantify the components by integrating the peak areas.
Mandatory Visualizations
Caption: Main reaction pathway to this compound and the primary side reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. Self-condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Strategies to improve the yield of acetal protection using 1,1-Dimethoxyoctane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of acetal protection reactions using 1,1-dimethoxyoctane.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in this reaction?
A1: this compound serves as both a protecting group precursor and a dehydrating agent. In the presence of an acid catalyst, it can undergo transacetalization with a target carbonyl compound (aldehyde or ketone) to form a dimethyl acetal, thus protecting the carbonyl group from reacting with nucleophiles or bases.
Q2: Why is the removal of water critical for achieving a high yield in acetal formation?
A2: Acetal formation is an equilibrium reaction. Water is a byproduct of this reaction, and its presence can drive the equilibrium back towards the starting materials (the carbonyl compound and the alcohol), leading to lower yields of the desired acetal.[1] Therefore, effectively removing water as it is formed is crucial for shifting the equilibrium towards the product side.[1]
Q3: What are the most common reasons for low yields in acetal protection reactions using this compound?
A3: Low yields in acetal protection are often due to the reversible nature of the reaction.[2] Key factors that can negatively influence the yield include:
-
Presence of Water: Incomplete removal of water from the reaction mixture can lead to the hydrolysis of the acetal product back to the starting materials.[2]
-
Inefficient Catalysis: The choice of an inappropriate acid catalyst, insufficient catalyst loading, or a deactivated catalyst can result in slow reaction rates and low conversion.[1]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the reaction's success. For example, excessively high temperatures may lead to side reactions, while insufficient reaction time will result in incomplete conversion.[1]
-
Improper Workup Procedure: The acetal product is sensitive to aqueous acid. If the workup conditions are not carefully controlled to be neutral or basic, the protecting group can be cleaved, resulting in a low isolated yield.[1]
Q4: How can I prevent the loss of my acetal product during the workup?
A4: Acetals are generally stable under neutral to strongly basic conditions but are susceptible to hydrolysis in the presence of aqueous acid.[1] To prevent product loss during workup, consider the following:
-
Neutralize the Acid: Before adding any aqueous solutions, quench the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution or triethylamine.[1]
-
Avoid Acidic Washes: Do not use acidic aqueous solutions (e.g., dilute HCl) during the extraction process.[1]
-
Minimize Contact with Water: Perform the workup process efficiently to reduce the time the acetal is in contact with any aqueous phase, even if it is neutral or basic.[1]
Q5: Can the choice of acid catalyst affect the outcome of the reaction?
A5: Yes, the choice of acid catalyst is important. The optimal catalyst depends on the specific substrate. For molecules that are sensitive to acid, a milder catalyst may be necessary to prevent degradation or side reactions.[2] Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during acetal protection with this compound.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Ineffective Water Removal | Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently if used. If using molecular sieves, ensure they are properly activated and used in sufficient quantity. Consider using this compound itself as the solvent to drive the equilibrium. |
| Inactive or Insufficient Catalyst | Use a fresh batch of acid catalyst. Increase the catalyst loading incrementally. Consider switching to a different acid catalyst (e.g., from p-TsOH to a stronger acid like H₂SO₄ if the substrate allows). |
| Low Reaction Temperature | Increase the reaction temperature to promote the reaction. Refluxing is often necessary. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TTC) or Gas Chromatography (GC) to ensure it has gone to completion. |
Problem: Incomplete Consumption of Starting Material
| Possible Cause | Suggested Solution |
| Equilibrium Not Shifted to Products | Increase the equivalents of this compound used (e.g., from 2-5 equivalents to using it as the solvent).[1] Ensure rigorous water removal. |
| Sterically Hindered Carbonyl | A more forceful catalyst or higher reaction temperatures may be required. Prolonged reaction times may also be necessary. |
Problem: Significant Product Loss During Workup
| Possible Cause | Suggested Solution |
| Acid-Catalyzed Hydrolysis | Ensure the reaction mixture is thoroughly neutralized with a base (e.g., saturated NaHCO₃ solution) before adding water or performing extractions.[1] |
| Emulsion Formation During Extraction | Add brine (saturated NaCl solution) to help break up emulsions. |
Experimental Protocols
General Protocol for Acetal Protection using this compound
This protocol provides a general methodology for the protection of an aldehyde or ketone.
Materials:
-
Carbonyl compound (aldehyde or ketone) (1.0 eq)
-
This compound (2-5 eq, or as solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, ~0.05 eq)
-
Anhydrous solvent (e.g., Toluene, if this compound is not the solvent)
-
Method for water removal (e.g., Dean-Stark apparatus or activated 4Å molecular sieves)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add the carbonyl compound (1.0 eq) and the anhydrous solvent (e.g., Toluene).[2]
-
Add this compound (2-5 eq). Alternatively, this compound can be used as the solvent.[2]
-
Add the acid catalyst (e.g., p-TsOH, 0.05 eq).[2]
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.[2]
-
Continue the reaction until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.[2]
-
Cool the reaction mixture to room temperature.[2]
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.[1]
-
Transfer the mixture to a separatory funnel and separate the layers.[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude acetal.[1]
-
Purify the product by flash column chromatography or distillation as required.[1]
Data Presentation
The following table summarizes typical conditions and yields for dimethyl acetal formation. While specific data for this compound is limited in the literature, the data presented for analogous reactions using methanol and a dehydrating agent provide a strong indication of expected outcomes.[4]
| Aldehyde/Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | HCl (0.1) | Methanol | 0.5 | >99 |
| p-Nitrobenzaldehyde | HCl (0.1) | Methanol | 0.5 | >99 |
| Cyclohexanone | HCl (0.1) | Methanol | 12 | 95 |
| Acetophenone | HCl (0.1) | Methanol | 12 | 92 |
| Heptanal | TsOH (cat.) | Methanol | 1-12 | 91-100 |
Note: The data presented is for acetalization using methanol as the methoxy source and often with a dehydrating agent like trimethyl orthoformate. These results are expected to be comparable to protocols using this compound for transacetalization under similar acidic conditions.[4]
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for acetal protection.
Troubleshooting Logic
Caption: A troubleshooting flowchart for low acetal yield.
References
Technical Support Center: Storage and Handling of 1,1-Dimethoxyoctane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,1-dimethoxyoctane during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential degradation issues with this compound.
| Observation | Potential Problem | Recommended Action |
| Change in odor (fruity or sharp smell) | Hydrolysis | The characteristic odor of octanal, a hydrolysis product, may be present. Proceed to the analytical testing section to confirm degradation. |
| Decreased purity in analysis (GC, NMR) | Degradation | The sample has likely degraded. Review your storage conditions against the recommendations in the FAQs. Consider if exposure to acidic conditions, water, or oxygen has occurred. |
| Formation of a precipitate or crystals | Peroxide Formation | Caution! Do not open the container if crystals are present around the cap or in the liquid. This could indicate the formation of explosive peroxides. Contact your institution's environmental health and safety office for guidance on safe disposal. |
| Inconsistent experimental results | Reagent Degradation | If this compound is used as a reactant or standard, its degradation will lead to inaccurate results. Verify the purity of your stock solution using the analytical protocols provided. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1][2][3] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.
Q2: Can I store this compound in a standard laboratory refrigerator?
A2: Yes, refrigeration at 2-8°C is a suitable condition for storing this compound to slow down potential degradation processes. Ensure the container is tightly sealed to prevent the ingress of moisture.
Q3: What types of containers are suitable for storing this compound?
A3: Amber glass bottles with a tight-fitting cap are recommended to protect the compound from light, which can accelerate degradation. For long-term storage, consider containers with septa that allow for the removal of the liquid via syringe under an inert atmosphere, minimizing exposure to air and moisture.
Degradation Pathways
Q4: What is the primary cause of this compound degradation?
A4: The primary degradation pathway for this compound, like other acetals, is acid-catalyzed hydrolysis.[4][5][6][7][8] In the presence of trace amounts of acid and water, it will hydrolyze to form octanal and methanol. Acetals are generally stable under basic conditions.[6][7]
Q5: Can this compound degrade through other pathways?
A5: Yes, other potential degradation pathways include:
-
Oxidation: Like ethers, acetals can form explosive peroxides upon prolonged exposure to oxygen.[9][10][11] This process can be accelerated by light and heat.
-
Thermal Decomposition: At elevated temperatures (typically above 400°C for short durations), acetals can undergo thermal decomposition.[4] However, under standard storage and laboratory conditions, this is less of a concern.
Q6: How can I visually identify if my this compound has degraded?
A6: While a change in odor to a fruity or sharp smell (indicative of octanal) can suggest hydrolysis, visual inspection is often not a reliable indicator of degradation unless significant polymerization or discoloration has occurred. The most reliable way to assess purity is through analytical methods like Gas Chromatography (GC).
Preventing Degradation
Q7: How can I prevent hydrolysis of this compound?
A7: To prevent hydrolysis, it is crucial to minimize contact with water and acids. This can be achieved by:
-
Using Desiccants: Store containers of this compound in a desiccator, especially in humid environments. Suitable desiccants include silica gel, molecular sieves, and anhydrous calcium chloride.[12][13]
-
Employing Acid Scavengers: For long-term storage or use in sensitive applications, consider adding a small amount of a non-reactive acid scavenger to the storage container. Basic alumina can be used to neutralize trace acidic impurities.[1][9][14][15]
Q8: What can I do to prevent oxidative degradation and peroxide formation?
A8: To minimize oxidation:
-
Inert Atmosphere: Always store this compound under an inert atmosphere like nitrogen or argon.
-
Antioxidants: The addition of a radical scavenger such as butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-300 ppm) can effectively inhibit peroxide formation.[11][16][17][18]
Quantitative Data on Acetal Degradation
| Acetal/Ketal | Condition | Half-life (t½) | Reference |
| Phthalimide-substituted ketal | pH 5 buffer | ~33 hours | [5] |
| Trifluoroacetamide-substituted ketal | pH 5 buffer | ~32.33 hours | [5] |
| Phenyl-substituted acetal | Trifluoroacetic acid (TFA) | ~4 minutes | [19] |
| Benzylidene acetal with p-methoxy group | pH 5 buffer | ~70.4 hours | [19] |
Note: The data above is for different acetal structures and should be used as a general guide. The long alkyl chain of this compound may influence its hydrolysis rate due to steric effects.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Degradation by GC-MS
This protocol allows for the separation and quantification of this compound and its primary hydrolysis product, octanal.
1. Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Helium (carrier gas)
-
This compound (sample)
-
Octanal (standard)
-
Internal Standard (e.g., Dodecane)
-
Anhydrous solvent (e.g., Dichloromethane) for dilution
-
GC vials with septa
2. Sample Preparation:
-
Prepare a stock solution of a suitable internal standard (e.g., Dodecane) in the anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Accurately weigh a known amount of the this compound sample into a volumetric flask.
-
Add a precise volume of the internal standard stock solution.
-
Dilute to the mark with the anhydrous solvent.
-
Transfer an aliquot of the prepared sample into a GC vial.
3. GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
4. Data Analysis:
-
Identify the peaks for this compound, octanal, and the internal standard based on their retention times and mass spectra.
-
Create a calibration curve using standards of known concentrations of this compound and octanal with the internal standard.
-
Quantify the amount of this compound and octanal in the sample by comparing their peak areas to the internal standard and the calibration curve.
Protocol 2: Quantification of Methanol by GC-FID
This protocol is for the quantification of methanol, the other hydrolysis product of this compound.
1. Instrumentation and Materials:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary Column: WAX column (e.g., 30 m x 0.25 mm x 0.25 µm) or equivalent
-
Helium (carrier gas)
-
Methanol (standard)
-
Internal Standard (e.g., n-Propanol)
-
Solvent for dilution (compatible with your sample matrix)
-
GC vials with septa
2. Sample Preparation:
-
Prepare a stock solution of the internal standard (e.g., n-propanol) in the chosen solvent at a known concentration.
-
Accurately dilute a known amount of the this compound sample with the solvent.
-
Add a precise volume of the internal standard stock solution.
-
Transfer an aliquot to a GC vial.
3. GC-FID Parameters:
-
Inlet Temperature: 200°C
-
Injection Mode: Split
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 150°C
-
-
Detector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate
4. Data Analysis:
-
Identify the peaks for methanol and the internal standard based on their retention times.
-
Create a calibration curve using methanol standards of known concentrations with the internal standard.
-
Quantify the amount of methanol in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for quantitative analysis of degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. iris.unito.it [iris.unito.it]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 3vsigmausa.com [3vsigmausa.com]
- 5. US6492521B2 - Hindered amine light stabilizers based on multi-functional carbonyl compounds and methods of making same - Google Patents [patents.google.com]
- 6. ecochemchina.com [ecochemchina.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. silicycle.com [silicycle.com]
- 10. mdpi.com [mdpi.com]
- 11. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 12. iris.unito.it [iris.unito.it]
- 13. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Solvent Stabilizer Systems [sigmaaldrich.com]
- 17. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 18. dudadiesel.com [dudadiesel.com]
- 19. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
Technical Support Center: Catalyst Selection and Optimization for 1,1-Dimethoxyoctane Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in chemical reactions involving 1,1-dimethoxyoctane. It offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in research and development?
A1: this compound, also known as octanal dimethyl acetal, is an organic compound classified as an acetal.[1][2] Acetals are diethers of geminal diols.[1][2] Its primary application in organic synthesis is as a protecting group for the aldehyde functional group of octanal.[3] This protection is necessary in multi-step syntheses where the aldehyde group needs to be unreactive while other parts of the molecule undergo chemical transformations. The acetal can be readily converted back to the aldehyde under acidic conditions.[4]
Q2: What type of catalyst is required for the synthesis of this compound?
A2: The synthesis of this compound from octanal and methanol is an acetalization reaction that requires an acid catalyst.[4][5] Both Brønsted and Lewis acids can be used.[3] The catalyst protonates the carbonyl oxygen of octanal, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.[6]
Q3: How do I choose between a homogeneous and a heterogeneous acid catalyst?
A3: The choice between a homogeneous and a heterogeneous catalyst depends on the scale of the reaction, the desired workup procedure, and process scalability.[3]
-
Homogeneous catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are dissolved in the reaction mixture and are often highly active.[3][7][8] However, they can be difficult to separate from the product, often requiring neutralization and extensive workup procedures.[3]
-
Heterogeneous catalysts (e.g., acidic resins like Amberlyst-15, zeolites, or silica sulfuric acid) are in a different phase from the reaction mixture (typically solid-liquid).[3][9] Their main advantage is the ease of separation from the reaction mixture by simple filtration, which simplifies product purification and allows for catalyst recycling.[3][10] They are also well-suited for continuous flow reactors.[3]
Q4: Why is water removal critical during the synthesis of this compound?
A4: The formation of this compound is a reversible equilibrium reaction that produces water as a byproduct.[4][6] According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants (octanal and methanol), thereby reducing the yield of the desired acetal.[6] Therefore, active removal of water is crucial to drive the reaction to completion.[4][6] This can be achieved using a Dean-Stark apparatus, molecular sieves, or a chemical dehydrating agent like trimethyl orthoformate.[6]
Q5: What are the common byproducts in this compound synthesis?
A5: The most common byproduct is the hemiacetal, 1-methoxy-1-octanol, which is an intermediate in the reaction.[4][5] If water is not effectively removed, the starting materials, octanal and methanol, will also be present in the final product mixture due to the reversibility of the reaction.[11] In some cases, side reactions of the aldehyde, such as aldol condensation, can occur, especially in the presence of strong acids or bases, but this is less common under typical acetalization conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of octanal | 1. Inefficient or inactive catalyst: The acid catalyst may be of an inappropriate type, have insufficient loading, or be deactivated.[6] 2. Presence of water: Water in the starting materials or from the atmosphere can inhibit the reaction.[6][11] 3. Insufficient reaction time or temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being overcome. | 1. Catalyst Optimization: a. Increase the catalyst loading. b. Switch to a stronger acid catalyst. For acid-sensitive substrates, a milder catalyst might be necessary.[6] c. For heterogeneous catalysts, ensure proper activation (e.g., drying in an oven).[9] 2. Rigorous Water Removal: a. Use anhydrous methanol and octanal. b. Dry all glassware thoroughly before use.[12] c. Employ a Dean-Stark apparatus, add activated molecular sieves (e.g., 4Å), or use a chemical dehydrating agent.[6] 3. Reaction Condition Adjustment: a. Increase the reaction time and monitor progress using TLC or GC. b. Gently heat the reaction mixture, but avoid excessively high temperatures that could lead to side reactions.[6] |
| Product decomposes during workup | Acidic conditions during workup: Acetals are sensitive to aqueous acid and can hydrolyze back to the aldehyde and alcohol.[6] | 1. Neutralize the catalyst: Before adding any aqueous solutions, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution or triethylamine).[6] 2. Avoid acidic washes: Do not use acidic solutions (e.g., dilute HCl) during the extraction process.[6] 3. Minimize contact with water: Perform the workup and extraction steps as efficiently as possible to reduce the time the acetal is in contact with the aqueous phase.[6] |
| Difficulty in separating the catalyst | Use of a homogeneous catalyst or a very fine heterogeneous catalyst powder: Homogeneous catalysts are dissolved and require chemical separation. Fine powders can be difficult to filter.[3] | 1. For homogeneous catalysts: Perform a neutralization and extraction procedure. 2. For heterogeneous catalysts: a. Allow the catalyst to settle and decant the supernatant liquid before filtration. b. Use centrifugation to pellet the catalyst before decanting. c. Consider using a granular or beaded form of the catalyst (e.g., Amberlyst-15 beads) for easier filtration.[12] |
| Presence of hemiacetal in the final product | Incomplete reaction: The reaction has not been driven to completion to form the full acetal. | 1. Increase the excess of methanol: Using a larger excess of methanol can help push the equilibrium towards the acetal product. 2. Enhance water removal: Ensure the method for water removal is efficient. 3. Increase reaction time: Allow more time for the second equivalent of methanol to react with the hemiacetal intermediate. |
Data Presentation: Catalyst Performance in Acetalization Reactions
The following tables summarize the performance of various acid catalysts in acetalization reactions, providing a basis for catalyst selection for the synthesis of this compound.
Table 1: Homogeneous Catalysts for Acetalization of Aldehydes with Methanol
| Catalyst | Aldehyde Substrate | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Hydrochloric Acid (HCl) | Various Aldehydes | 0.1 | 30 min | >95 | [13][14] |
| p-Toluenesulfonic acid (p-TsOH) | Carbonyl Compounds | 0.05 (equiv.) | Varies | High | [6] |
| Perchloric acid on silica gel | Aldehydes and Ketones | Catalytic | Varies | High | [15] |
Table 2: Heterogeneous Catalysts for Acetalization Reactions
| Catalyst | Reactants | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Amberlyst-15 | Acetaldehyde, Ethanol | 20 | >95 | ~100 | [9] |
| H-ZSM-5 | Acetaldehyde, Methanol | 40-60 | High | High | [9] |
| Zirconium tetrachloride (ZrCl₄) | Carbonyl Compounds | Mild Conditions | High | High | [15] |
| Mesoporous polymelamine-formaldehyde | Aldehydes | Varies | High | Chemoselective | [13][14] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Homogeneous Catalyst (p-TsOH)
This protocol describes a general procedure for the synthesis of this compound using p-toluenesulfonic acid as the catalyst with azeotropic removal of water.
Materials:
-
Octanal
-
Anhydrous Methanol
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser. Add a magnetic stir bar.
-
To the flask, add octanal (1.0 eq), anhydrous toluene (as solvent), and anhydrous methanol (3-5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02-0.05 eq).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the octanal is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by fractional distillation if necessary.
Protocol 2: Synthesis of this compound using a Heterogeneous Catalyst (Amberlyst-15)
This protocol outlines a procedure using a solid acid catalyst, which simplifies the workup.
Materials:
-
Octanal
-
Anhydrous Methanol
-
Amberlyst-15 resin
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Activate the Amberlyst-15 resin by washing it with methanol and drying it in a vacuum oven.
-
In a dry round-bottom flask equipped with a condenser and magnetic stir bar, add anhydrous methanol (as both reactant and solvent) and the activated Amberlyst-15 resin (e.g., 10-20% by weight of octanal).
-
Add octanal (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or GC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by filtration. Wash the resin with a small amount of methanol.
-
To the filtrate, add a small amount of anhydrous sodium carbonate to neutralize any leached acidity, and stir for 15-20 minutes.
-
Filter off the sodium carbonate.
-
Remove the excess methanol under reduced pressure. The remaining liquid is the crude this compound, which can be purified by distillation.
Mandatory Visualization
Acetalization Reaction Pathway
Caption: Acid-catalyzed formation of this compound from octanal and methanol.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in acetalization reactions.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0040267) [hmdb.ca]
- 2. Showing Compound this compound (FDB019985) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetals are formed from aldehydes or ketones plus alcohols in the presence of acid [almerja.com]
- 6. benchchem.com [benchchem.com]
- 7. High-quality chemicals for homogeneous catalysis | TIB Chemicals - TIB Chemicals AG [tib-chemicals.com]
- 8. Homogeneous catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. benchchem.com [benchchem.com]
- 10. One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
Managing water content to drive equilibrium in acetal formation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on managing water content to drive equilibrium in acetal formation.
Frequently Asked Questions (FAQs)
Q1: Why is managing water content so critical for successful acetal formation?
Acetal formation is a reversible equilibrium reaction where a carbonyl compound (aldehyde or ketone) reacts with two equivalents of an alcohol in the presence of an acid catalyst to form an acetal and water.[1][2] The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials, a principle described by Le Chatelier's principle.[1][3] To achieve a high yield of the acetal, it is crucial to remove water from the reaction mixture as it forms, thereby driving the equilibrium towards the product side.[1][2]
Q2: What are the primary methods for removing water during acetal formation?
There are three main strategies for removing water to drive the acetal equilibrium forward:
-
Azeotropic Distillation: This physical method involves heating the reaction in a solvent that forms an azeotrope (a mixture with a constant boiling point) with water, such as toluene or benzene. Using a Dean-Stark apparatus, the water-solvent azeotrope is distilled from the reaction, condensed, and collected in a trap where the denser water separates, allowing the solvent to return to the reaction flask.
-
Use of Dehydrating Agents (Molecular Sieves): This physical sequestration method employs materials like 4Å molecular sieves, which have pores large enough to trap small molecules like water but exclude the larger reactants and products.[1]
-
Use of Chemical Reagents: Chemical dehydrating agents, such as trimethyl orthoformate, can be added to the reaction. These reagents react with the water produced, effectively removing it from the equilibrium chemically.
Q3: Can I drive the reaction forward without actively removing water?
Yes, according to Le Chatelier's principle, using a large excess of the alcohol reactant can also shift the equilibrium towards the formation of the acetal.[1] However, for many syntheses, especially those with valuable or complex alcohols, the removal of water is a more efficient and cost-effective strategy to maximize the yield.
Troubleshooting Guide
Q4: My acetal synthesis is not going to completion, and I'm getting a low yield. What are the likely causes related to water?
Low yields in acetal formation are frequently linked to inadequate water removal. Consider the following troubleshooting steps:
-
Ineffective Dean-Stark Apparatus: Ensure the apparatus is set up correctly and that the solvent is refluxing at a rate sufficient to carry water over into the trap. Check for any leaks in the system. For small-scale reactions, a traditional Dean-Stark may be inefficient; a modified setup with molecular sieves in an addition funnel above the reaction may provide better results.[4]
-
Inactive Molecular Sieves: Molecular sieves must be activated before use to ensure they are free of adsorbed water. Sieves are typically activated by heating them in a furnace or under a high vacuum.[5] To test for activity, place a small amount in your gloved hand and add a drop of water; active sieves will generate significant heat.
-
Insufficient Drying Agent: Ensure you are using a sufficient quantity of molecular sieves. A general guideline is to use them at 10-20% w/v relative to the solvent.
-
Hydrolysis during Workup: The acetal product is sensitive to aqueous acid. During the workup procedure, it is critical to neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) before adding any aqueous solutions to prevent hydrolysis of the acetal back to the starting carbonyl compound.
Q5: I am observing the hydrolysis of my acetal product. How can I prevent this?
Acetal hydrolysis is the reverse of acetal formation and is catalyzed by the presence of acid and water.[1] To prevent this:
-
Thoroughly Neutralize: After the reaction is complete, ensure the acid catalyst is completely neutralized with a weak base like sodium bicarbonate or triethylamine before any aqueous extraction steps.
-
Minimize Contact with Water: Perform the workup and extraction steps as efficiently as possible to reduce the time the acetal is in contact with the aqueous phase.
-
Use Anhydrous Conditions for Storage: Store the purified acetal under anhydrous conditions to prevent slow hydrolysis over time, especially if any trace acidic impurities remain.
Data Presentation
The following tables provide quantitative data on the impact of reaction conditions and water removal methods on acetal formation.
Table 1: Effect of Water and Other Additives on Acetal Formation at Equilibrium
This table shows the percentage of acetal formed from various aldehyde flavorants in propylene glycol (PG) at equilibrium, highlighting the inhibitory effect of water.
| Aldehyde Flavorant | Condition (in Propylene Glycol) | % Acetal at Equilibrium |
| Benzaldehyde | PG only | 89.2% |
| Benzaldehyde | PG + 5% Water | 61.5% |
| trans-Cinnamaldehyde | PG only | 72.8% |
| trans-Cinnamaldehyde | PG + 5% Water | 56.6% |
| Vanillin | PG only | 25.1% |
| Vanillin | PG + 5% Water | 17.5% |
| (Data adapted from a study on flavorant-acetal formation in e-liquids, which demonstrates the principle of water inhibition.)[6] |
Table 2: Comparison of Yields for Different Water Removal Setups
This table compares the isolated yields of a ketal product using a traditional Dean-Stark apparatus versus a modified setup employing molecular sieves in a side-arm addition funnel.
| Reaction Scale (Solvent Volume) | Modified Apparatus Yield (Molecular Sieves) | Traditional Dean-Stark Yield |
| 30 mL | 88% | 82% |
| 5 mL | 86% | 71% |
| 2 mL | 79% | Not verifiable (solvent loss) |
| (Data adapted from a comparative study on a small-scale procedure for ketal formation.)[4] |
Experimental Protocols
Protocol 1: General Procedure for Acetal Formation using a Dean-Stark Apparatus
This protocol describes a typical setup for removing water via azeotropic distillation.
-
Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer, add the carbonyl compound (1.0 eq.) and an anhydrous solvent that forms an azeotrope with water (e.g., Toluene, ~0.2 M concentration).
-
Reagent Addition: Add the alcohol or diol (2-5 eq.) to the flask.
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq.).
-
Reaction: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux. The solvent-water azeotrope will begin to distill and collect in the trap.
-
Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap and by a suitable analytical method such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when no more water is collected and the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine all organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude acetal product by flash column chromatography or distillation as required.[7]
Protocol 2: General Procedure for Acetal Formation using Molecular Sieves
This protocol is suitable for reactions where a Dean-Stark apparatus is impractical, such as on a very small scale.
-
Activate Sieves: Activate 4Å molecular sieves by heating in a muffle furnace at 350°C for at least 8 hours or in a vacuum oven at a lower temperature overnight.[5] Allow to cool in a desiccator under an inert atmosphere.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the anhydrous solvent, the carbonyl compound (1.0 eq.), and the alcohol or diol (2-5 eq.).
-
Sieve Addition: Add the activated 4Å molecular sieves (typically 1g per 2-10 mL of solvent).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the substrate).
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1, ensuring the molecular sieves are filtered off along with the drying agent.
Mandatory Visualizations
The following diagram illustrates the central role of water removal in driving the acetal formation equilibrium.
Caption: Driving acetal formation equilibrium by removing water.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Addressing low yields in the hydrolysis of 1,1-Dimethoxyoctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the hydrolysis of 1,1-dimethoxyoctane to produce octanal.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound in a question-and-answer format.
Q1: My hydrolysis reaction is showing low conversion of this compound, resulting in a poor yield of octanal. What are the likely causes?
A1: Low conversion in acetal hydrolysis is a common problem and can often be attributed to the reversible nature of the reaction.[1][2] The primary factors to investigate are:
-
Insufficient Water: Acetal hydrolysis is an equilibrium process that consumes water.[3] To drive the reaction towards the formation of octanal, a significant excess of water is required.[2] If you are using an organic co-solvent, ensure that the water concentration is high enough to shift the equilibrium.
-
Ineffective Catalyst: The acid catalyst may be weak, impure, or used in an insufficient quantity. Ensure you are using a strong acid catalyst and consider increasing the catalyst loading.
-
Suboptimal Reaction Temperature: The rate of hydrolysis is temperature-dependent. If the reaction is too slow, consider moderately increasing the temperature. However, excessively high temperatures can lead to side reactions.
-
Short Reaction Time: The hydrolysis of sterically hindered or long-chain acetals can be slow. Ensure you are allowing sufficient time for the reaction to reach completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q2: I'm observing the formation of unknown byproducts in my reaction mixture. What are the potential side reactions?
A2: While the hydrolysis of this compound is generally a clean reaction, side reactions can occur, especially under harsh conditions. Potential side products could arise from:
-
Aldol Condensation of Octanal: The octanal product can undergo self-condensation under acidic or basic conditions (if the reaction is not properly quenched), leading to the formation of α,β-unsaturated aldehydes and other downstream products.
-
Oxidation of Octanal: If the reaction is exposed to air for extended periods, especially at elevated temperatures, the octanal product can be oxidized to octanoic acid.
-
Reactions with the Solvent: Depending on the solvent used, it may react under acidic conditions. It is advisable to use inert solvents.
Q3: My reaction seems to go to completion, but I'm losing a significant amount of octanal during the work-up. What can I do to improve my isolated yield?
A3: Product loss during work-up is a frequent cause of low isolated yields. Here are some critical points to consider for the work-up of octanal:
-
Neutralize the Acid Catalyst: Before extraction, it is crucial to neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.[4] Failure to do so can cause the hydrolysis reaction to reverse back to the acetal during the work-up.
-
Avoid Emulsions: Long-chain aldehydes like octanal can form emulsions during extraction. To mitigate this, use a brine wash (saturated NaCl solution) to break up emulsions and help separate the aqueous and organic layers.
-
Volatility of Octanal: Octanal is a relatively volatile compound. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal to prevent product loss.
-
Proper Extraction Technique: Ensure you are performing multiple extractions with an appropriate organic solvent to fully recover the octanal from the aqueous layer.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?
A: The hydrolysis proceeds through a series of equilibrium steps:
-
Protonation of one of the methoxy groups by the acid catalyst.[2]
-
Loss of methanol to form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic attack by water on the carbocation.
-
Deprotonation to form a hemiacetal.[2]
-
Protonation of the remaining methoxy group.
-
Elimination of a second molecule of methanol to form a protonated aldehyde.
-
Deprotonation to yield the final octanal product and regenerate the acid catalyst.
Q: Which acid catalyst is best for the hydrolysis of this compound?
A: While various Brønsted and Lewis acids can catalyze acetal hydrolysis, strong protic acids are commonly used. The choice of catalyst can influence the reaction rate and yield. Below is a qualitative comparison of common catalysts.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic acid (p-TsOH) | Catalytic amount in aqueous acetone or THF | Easy to handle solid, effective. | May require heating. |
| Sulfuric Acid (H₂SO₄) | Catalytic amount in aqueous THF or dioxane | Strong acid, very effective. | Can cause charring at high temperatures. |
| Hydrochloric Acid (HCl) | Dilute aqueous solution | Inexpensive and effective. | Volatility of HCl can be an issue. |
| Amberlyst-15 | Heterogeneous catalyst | Easily removed by filtration. | May have lower activity than homogeneous catalysts. |
Q: How can I monitor the progress of the reaction?
A: The progress of the hydrolysis of this compound can be monitored by:
-
Thin Layer Chromatography (TLC): Spot the reaction mixture against the starting material (this compound) and, if available, a standard of the product (octanal). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.
-
Gas Chromatography (GC): GC is an excellent method for quantitatively monitoring the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the characteristic signals of the acetal protons and the appearance of the aldehyde proton signal of octanal.
Experimental Protocols
General Protocol for the Hydrolysis of this compound
This protocol provides a general starting point for the hydrolysis of this compound. Optimization of reaction time and temperature may be necessary.
Materials:
-
This compound
-
Acetone
-
Deionized Water
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of the acid catalyst (e.g., 0.05 - 0.1 eq of p-TsOH).
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) to increase the reaction rate.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude octanal.
-
If necessary, purify the octanal by distillation or column chromatography.
Visualizations
General Hydrolysis Workflow
Caption: Experimental workflow for the hydrolysis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow to troubleshoot low yields in the hydrolysis of this compound.
References
Validation & Comparative
A Comparative Guide to 1,1-Dimethoxyoctane and Other Acetal Protecting Groups for Carbonyls
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Acetal protecting groups are a cornerstone in the synthetic chemist's toolkit for the temporary masking of aldehyde and ketone functionalities. Their inherent stability under neutral to strongly basic conditions renders them invaluable in preventing unwanted side reactions during transformations such as organometallic additions, hydride reductions, and base-mediated reactions.[1][2][3]
This guide provides an objective comparison of the acyclic acetal, 1,1-dimethoxyoctane, derived from octanal and methanol, with other commonly employed acetal protecting groups, particularly the cyclic 1,3-dioxolane derivative of octanal. The discussion is supported by a summary of relevant performance data and detailed experimental protocols to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison: Acyclic vs. Cyclic Acetals
The choice between an acyclic acetal, such as this compound, and a cyclic acetal, like a 1,3-dioxolane, hinges on a trade-off between ease of formation and cleavage versus stability.
This compound (Dimethyl Acetal):
-
Formation: Generally, the formation of dimethyl acetals from aldehydes and methanol is a straightforward process, often proceeding with high efficiency under mild acidic catalysis.[4][5] The use of a large excess of methanol can drive the equilibrium towards the acetal product.
-
Stability: Acyclic acetals are known to be less stable than their cyclic counterparts.[6] This lower stability can be advantageous when a facile and mild deprotection is required.
-
Deprotection: The cleavage of this compound back to octanal can typically be achieved under milder acidic conditions compared to the corresponding cyclic acetal.[1]
2-Heptyl-1,3-dioxolane (Ethylene Glycol Acetal):
-
Formation: The formation of a cyclic acetal from an aldehyde and a diol, such as ethylene glycol, is often thermodynamically favored due to a smaller loss of entropy compared to the reaction with two individual alcohol molecules.[1]
-
Stability: Cyclic acetals, particularly the five-membered 1,3-dioxolanes, exhibit enhanced stability towards acid-catalyzed hydrolysis compared to acyclic acetals.[1][6] This increased robustness makes them suitable for synthetic routes involving moderately acidic conditions.
-
Deprotection: The regeneration of the carbonyl group from a 1,3-dioxolane typically requires more forcing acidic conditions or longer reaction times than for an acyclic dimethyl acetal.
Quantitative Data Summary
Table 1: Comparison of Acetal Formation
| Acetal Type | Substrate | Reagents and Conditions | Yield (%) | Reference(s) |
| Dimethyl Acetal | Various Aldehydes | Methanol, 0.1 mol% HCl, ambient temperature, 30 min | Excellent conversions and yields | [1][4] |
| Ethylene Ketal | Cyclohexanone | Ethylene glycol, tungstosilicic acid/activated carbon, 1.0 h reflux | 74.6 | [1] |
| Ethylene Ketal | Butanone | Ethylene glycol, tungstosilicic acid/activated carbon, 1.0 h reflux | 69.5 | [1] |
| Ethylene Ketal | Benzaldehyde | Ethylene glycol, tungstosilicic acid/activated carbon, 1.0 h reflux | 56.7 | [1] |
Table 2: Comparison of Acetal Deprotection
| Acetal Type | Substrate | Reagents and Conditions | Observations | Reference(s) |
| Dimethyl Acetal | General | Aqueous acid (e.g., dilute HCl) | Generally requires milder conditions and shorter reaction times. | [1] |
| Ethylene Ketal | General | Aqueous acid (e.g., dilute HCl, p-TsOH) | Requires slightly stronger acidic conditions or longer reaction times. | [1] |
Experimental Protocols
The following are representative experimental protocols for the formation and deprotection of this compound and 2-heptyl-1,3-dioxolane from octanal. These protocols are based on general procedures for acetal chemistry and can be optimized for specific applications.
Protocol 1: Synthesis of this compound
Objective: To protect the aldehyde functionality of octanal as its dimethyl acetal.
Materials:
-
Octanal
-
Anhydrous Methanol
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (e.g., HCl)
-
Anhydrous sodium carbonate or saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
To a solution of octanal (1 equivalent) in anhydrous methanol (can be used as solvent, large excess), add trimethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 mol%).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding anhydrous sodium carbonate or washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Remove the excess methanol and other volatiles under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by distillation under reduced pressure if necessary.
Protocol 2: Synthesis of 2-Heptyl-1,3-dioxolane
Objective: To protect the aldehyde functionality of octanal as its ethylene acetal.
Materials:
-
Octanal
-
Ethylene glycol
-
Toluene or benzene
-
p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve octanal (1 equivalent) and ethylene glycol (1.2 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction for completion by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 2-heptyl-1,3-dioxolane by distillation under reduced pressure.
Protocol 3: Deprotection of this compound
Objective: To regenerate octanal from its dimethyl acetal.
Materials:
-
This compound
-
Acetone/Water mixture (e.g., 9:1 v/v)
-
Dilute aqueous acid (e.g., 1M HCl or p-TsOH)
-
Saturated sodium bicarbonate solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water.
-
Add a catalytic amount of dilute aqueous acid.
-
Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC or GC.
-
Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield octanal.
Protocol 4: Deprotection of 2-Heptyl-1,3-dioxolane
Objective: To regenerate octanal from its ethylene acetal.
Materials:
-
2-Heptyl-1,3-dioxolane
-
Acetone/Water mixture (e.g., 9:1 v/v)
-
Aqueous acid (e.g., 1-3M HCl or a higher concentration of p-TsOH compared to Protocol 3)
-
Saturated sodium bicarbonate solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-heptyl-1,3-dioxolane (1 equivalent) in a mixture of acetone and water.
-
Add the aqueous acid. Gentle heating may be required to facilitate the cleavage of the more stable cyclic acetal.
-
Stir the reaction and monitor its progress by TLC or GC.
-
Once the reaction is complete, cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain octanal.
Visualizing the Chemistry
To further clarify the concepts discussed, the following diagrams illustrate the key chemical processes and workflows.
Caption: General workflow for the protection and deprotection of a carbonyl group using an acetal.
Caption: A typical experimental workflow involving the use of an acetal protecting group in organic synthesis.
Conclusion
Both this compound and its corresponding cyclic acetal, 2-heptyl-1,3-dioxolane, are effective protecting groups for the carbonyl functionality of octanal. The choice between them is dictated by the specific requirements of the synthetic route. This compound offers the advantage of milder deprotection conditions, which is beneficial when other acid-sensitive groups are present in the molecule. Conversely, the enhanced stability of the 1,3-dioxolane makes it the preferred choice for multi-step syntheses that involve more demanding reaction conditions. By carefully considering the stability, ease of formation, and cleavage conditions, researchers can strategically employ these acetal protecting groups to achieve their synthetic goals with high efficiency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to the Stability of 1,1-Dimethoxyoctane and 1,3-Dioxolane Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is a critical parameter for achieving high yields and minimizing undesired side reactions. Aldehydes, being highly susceptible to nucleophilic attack and oxidation, often necessitate temporary protection. Among the most common choices for this purpose are acetals, which are broadly categorized into acyclic and cyclic variants. This guide provides a detailed comparison of the stability of an acyclic acetal, 1,1-dimethoxyoctane, and a cyclic acetal, 2-heptyl-1,3-dioxolane (the 1,3-dioxolane derivative of octanal), supported by established chemical principles and experimental observations.
Executive Summary
Both this compound and 1,3-dioxolanes are effective protecting groups for aldehydes, offering robust stability under basic and neutral conditions.[1][2] The primary differentiator lies in their relative stability towards acidic hydrolysis. Cyclic acetals, such as 1,3-dioxolanes, are significantly more stable to acidic cleavage than their acyclic counterparts like this compound. [3][4] This enhanced stability is attributed to thermodynamic and kinetic factors, making the choice between them a strategic decision based on the specific requirements of the synthetic route.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reaction conditions for the formation and cleavage of this compound and 2-heptyl-1,3-dioxolane.
Table 1: General Stability Profile
| Condition | This compound (Acyclic Acetal) | 2-Heptyl-1,3-dioxolane (Cyclic Acetal) |
| Acidic (pH < 6) | Labile | More Stable |
| Basic (pH > 8) | Stable | Stable |
| Neutral (pH ~7) | Stable | Stable |
| Oxidizing Agents | Generally Stable | Generally Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Stable |
| Organometallic Reagents (e.g., Grignard) | Stable | Stable |
Table 2: Conditions for Formation and Deprotection
| Process | This compound | 2-Heptyl-1,3-dioxolane |
| Formation (Protection) | Octanal, Methanol (excess), Acid Catalyst (e.g., HCl, p-TsOH), Water removal | Octanal, Ethylene Glycol, Acid Catalyst (e.g., p-TsOH), Water removal (e.g., Dean-Stark) |
| Deprotection (Cleavage) | Aqueous Acid (e.g., dilute HCl, AcOH) | Aqueous Acid (often requires stronger conditions or longer reaction times than acyclic acetals) |
Mechanistic Insights into Stability
The difference in stability towards acid-catalyzed hydrolysis is a direct consequence of the reaction mechanism. The hydrolysis of both acyclic and cyclic acetals proceeds through a resonance-stabilized oxocarbenium ion intermediate.[5]
Caption: Generalized mechanism of acid-catalyzed acetal hydrolysis.
For an acyclic acetal like this compound, after the initial protonation and loss of a methanol molecule, the resulting methanol diffuses away into the solvent. In the presence of a large excess of water, the probability of the oxocarbenium ion being attacked by water to proceed with hydrolysis is much higher than its recapture of a methanol molecule.
In contrast, for a cyclic acetal like 2-heptyl-1,3-dioxolane, the initial cleavage of a C-O bond results in a hydroxyethyl group that remains tethered to the molecule. This proximity significantly increases the rate of the reverse reaction (intramolecular cyclization) to reform the acetal. To achieve complete hydrolysis, the equilibrium must be effectively shifted towards the open-chain form, which often requires more forcing conditions.
References
GC-MS vs. NMR: A Comparative Guide for the Kinetic Analysis of 1,1-Dimethoxyoctane Hydrolysis
For researchers, scientists, and drug development professionals investigating reaction kinetics, the choice of analytical technique is paramount to obtaining accurate and reliable data. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for monitoring the acid-catalyzed hydrolysis of 1,1-dimethoxyoctane. This reaction serves as a model for the cleavage of acetal protecting groups, a common transformation in organic synthesis.
The hydrolysis of this compound yields octanal and methanol. The progress of this reaction can be monitored by quantifying the decrease in the reactant concentration or the increase in product concentration over time. Both GC-MS and NMR offer unique advantages and disadvantages for this type of kinetic analysis.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. Below is a summary of key metrics for GC-MS and NMR in the context of analyzing the hydrolysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (typically ppm to ppb)[1][2] | Moderate (typically low mM)[1][3] |
| Selectivity | High (separation by chromatography, identification by MS) | High (structurally specific signals) |
| Linearity | Good (R² > 0.99 achievable)[2] | Excellent (direct proportionality between signal intensity and concentration) |
| Sample Throughput | Lower (longer run times due to chromatography)[3] | Higher (faster acquisition times per sample)[3] |
| Sample Preparation | More involved (extraction, derivatization may be needed)[3] | Minimal (dissolving in a deuterated solvent)[3] |
| In-situ Monitoring | Difficult (requires sampling and quenching)[4] | Readily achievable (reaction can be run in the NMR tube)[5][6] |
| Structural Information | Provides mass-to-charge ratio and fragmentation patterns | Provides detailed molecular structure and connectivity |
| Matrix Effects | Can be significant, affecting ionization and chromatography[1][2] | Minimal matrix effects[1][2] |
| Cost (Instrument) | Lower initial investment | Higher initial investment |
| Cost (Operational) | Higher (consumables like columns, gases) | Lower (fewer consumables) |
Experimental Workflow
The following diagram illustrates the general workflow for a kinetic analysis of the this compound hydrolysis reaction using both GC-MS and NMR.
Experimental Protocols
Below are detailed methodologies for monitoring the acid-catalyzed hydrolysis of this compound using both GC-MS and NMR.
GC-MS Protocol
This method is suitable for offline monitoring of the reaction progress.
1. Reaction Setup:
-
In a temperature-controlled reaction vessel, dissolve this compound (e.g., 0.1 M) in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or acetonitrile).
-
Initiate the reaction by adding a catalytic amount of a strong acid (e.g., HCl, to a final concentration of 0.01 M).
2. Sampling and Quenching:
-
At predetermined time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a basic solution (e.g., 1 mL of saturated sodium bicarbonate) to neutralize the acid catalyst.
3. Sample Preparation for GC-MS:
-
To the quenched sample, add a known amount of an internal standard (e.g., dodecane) dissolved in a suitable extraction solvent (e.g., 1 mL of dichloromethane).
-
Vortex the mixture vigorously for 1 minute to extract the organic components.
-
Allow the layers to separate and carefully transfer the organic layer to a new vial containing a drying agent (e.g., anhydrous sodium sulfate).
-
Filter the dried organic extract into a GC vial for analysis.
4. GC-MS Analysis:
-
GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 200 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-300.
-
Quantification: Monitor the peak areas of this compound, octanal, and the internal standard. Construct calibration curves for the reactant and product relative to the internal standard.
NMR Protocol
This method is ideal for in-situ monitoring of the reaction.
1. Sample Preparation for NMR:
-
In an NMR tube, dissolve this compound (e.g., 0.05 M) and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., D₂O with a co-solvent like acetonitrile-d₃ if needed for solubility).
-
Acquire an initial ¹H NMR spectrum (t=0).
2. Reaction Initiation and Monitoring:
-
Carefully add a small, known amount of a deuterated acid catalyst (e.g., DCl in D₂O) to the NMR tube to initiate the hydrolysis.
-
Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2 minutes).[7] Modern NMR spectrometers can be programmed for automated, timed acquisitions.
3. NMR Data Acquisition and Processing:
-
Spectrometer: 400 MHz or higher field instrument.
-
Experiment: Standard ¹H NMR acquisition.
-
Data Processing: Process each spectrum identically (e.g., Fourier transform, phase correction, baseline correction).
-
Quantification: Integrate the signals corresponding to the methoxy protons of this compound (around 3.3 ppm), the aldehydic proton of octanal (around 9.7 ppm), and a well-resolved signal from the internal standard. The concentration of each species is proportional to its integral value normalized to the number of protons it represents and the integral of the internal standard.
Conclusion
Both GC-MS and NMR are highly capable techniques for the kinetic analysis of the hydrolysis of this compound.
GC-MS is the preferred method when high sensitivity is required, for instance, when monitoring the reaction to very high conversion or when dealing with low initial concentrations.[1][2] Its high chromatographic resolution is also advantageous for complex reaction mixtures. However, the need for sample workup and the potential for reactions to continue during quenching and extraction can introduce errors.
NMR spectroscopy , on the other hand, offers the significant advantage of non-invasive, in-situ monitoring, providing a real-time window into the reaction progress without the need for sampling and quenching.[5][6] This simplifies the experimental procedure and can lead to more accurate kinetic data, especially for faster reactions. While less sensitive than GC-MS, its sensitivity is generally sufficient for typical kinetic studies.[1][3] The direct relationship between signal intensity and molar concentration makes quantification straightforward.
For researchers and drug development professionals, the choice between GC-MS and NMR will depend on the specific requirements of their study, including the reaction rate, the concentration of reactants, the complexity of the reaction mixture, and the available instrumentation. For many applications in reaction kinetics, the convenience and accuracy of in-situ NMR monitoring make it a very attractive option.
References
- 1. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alcohol Protecting Groups: 1,1-Dimethoxyoctane (as an Acetal) vs. Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
In the multi-step synthesis of complex organic molecules, the judicious selection of protecting groups for alcohols is a critical determinant of overall efficiency and success. An ideal protecting group should be easy to introduce and remove in high yield, stable under a variety of reaction conditions, and should not interfere with transformations at other sites of the molecule. This guide provides an objective comparison of the performance of 1,1-dimethoxyoctane, an acyclic acetal, with commonly used silyl ether protecting groups such as tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS) ethers.
Given that this compound is not a conventional protecting group for alcohols, this comparison will utilize the well-studied methoxymethyl (MOM) ether as a representative acyclic acetal to provide a meaningful analysis of the acetal protecting group strategy versus the widely employed silyl ethers.
At a Glance: Key Performance Characteristics
| Protecting Group | Common Abbreviation | Structure of Protected Alcohol (R-OH) | Key Advantages | Key Disadvantages |
| Acyclic Acetal | ||||
| Methoxymethyl Ether | MOM | R-O-CH₂OCH₃ | Stable to basic, nucleophilic, and many oxidizing/reducing conditions.[1][2] | Labile to acidic conditions.[2] MOM-Cl is a carcinogen.[3] |
| Silyl Ethers | ||||
| tert-Butyldimethylsilyl Ether | TBS/TBDMS | R-O-Si(CH₃)₂(C(CH₃)₃) | Stable to a wide range of non-acidic conditions.[3] Orthogonal to many other protecting groups.[3] Readily cleaved by fluoride ions.[4] | Labile to acidic and fluoride conditions.[4] |
| Triisopropylsilyl Ether | TIPS | R-O-Si(i-Pr)₃ | More stable to acidic conditions than TBS.[5] | Cleavage requires stronger acidic conditions or fluoride sources.[6] |
Stability Under Various Reaction Conditions
The choice of a protecting group is fundamentally dictated by its stability profile. Acetals and silyl ethers exhibit orthogonal stability, providing chemists with flexible strategic options for complex syntheses.
| Condition | Acetal (MOM Ether) | Silyl Ethers (TBS, TIPS) |
| Acidic (e.g., HCl, TFA) | Labile[2] | Labile (TIPS > TBS)[5] |
| Basic (e.g., NaOH, NaH) | Stable[1][2] | Stable |
| Nucleophiles (e.g., Grignard) | Stable[2] | Stable |
| Oxidizing Agents | Generally Stable[2] | Stable |
| Reducing Agents | Generally Stable[2] | Stable |
| Fluoride Ions (e.g., TBAF) | Stable | Labile[4] |
Data Presentation: A Quantitative Comparison
The following tables summarize typical experimental conditions and reported yields for the protection and deprotection of primary alcohols. It is important to note that yields are substrate-dependent and the provided data serves as a general guide.
Table 1: Protection of Primary Alcohols
| Protecting Group | Reagents and Conditions | Time | Yield (%) |
| MOM | MOM-Cl, DIPEA, CH₂Cl₂ | 16 h | High |
| TBS | TBS-Cl, Imidazole, DMF | 6 - 120 h | 82 - 98%[7] |
| TIPS | TIPS-Cl, Imidazole, DMF | 16 h | 100%[8] |
Table 2: Deprotection of Protected Primary Alcohols
| Protecting Group | Reagents and Conditions | Time | Yield (%) |
| MOM | HCl, MeOH/H₂O | Several hours | High[9] |
| TBS | TBAF, THF | 15 min - 16 h | 70 - 100%[7] |
| TIPS | TBAF, THF | 30 min - 4 h | 84 - 95%[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies.
Protocol 1: Protection of a Primary Alcohol with Methoxymethyl (MOM) Ether
Objective: To protect a primary alcohol as its MOM ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)
-
Methoxymethyl chloride (MOM-Cl) (3.0 equiv) [Caution: Carcinogen]
-
Sodium Iodide (NaI) (0.5 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In an oven-dried three-neck round-bottom flask equipped with a stir bar, dissolve the primary alcohol in anhydrous DCM under an argon atmosphere.[10]
-
Add DIPEA to the solution.[10]
-
Cool the resulting suspension to 0 °C and add freshly distilled MOM-Cl dropwise over 10 minutes.[10]
-
Add NaI to the reaction solution.[10]
-
Allow the mixture to warm to 25 °C and stir for 16 hours.[10]
-
Upon completion (monitored by TLC), quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a MOM Ether
Objective: To deprotect a MOM-protected alcohol.
Materials:
-
MOM-protected alcohol (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the MOM-protected alcohol in a 15:1 mixture of DCM/TFA at 25 °C.[10]
-
Stir the resulting suspension at 25 °C for 12 hours, monitoring for completion by TLC.[10]
-
Dilute the reaction mixture with DCM and neutralize with a saturated aqueous solution of NaHCO₃.[10]
-
Separate the layers and extract the aqueous phase with DCM.[10]
-
Wash the combined organic phases with saturated aqueous NaCl, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.[10]
Protocol 3: Protection of a Primary Alcohol with tert-Butyldimethylsilyl (TBS) Ether
Objective: To protect a primary alcohol as its TBS ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBS-Cl) (3.0 equiv)
-
Imidazole (4.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole and TBS-Cl at room temperature.[4]
-
Stir the reaction mixture at 50 °C for 17 hours.[4]
-
Add water to the reaction mixture and extract with diethyl ether.[4]
-
Wash the organic layer with brine, dry over MgSO₄, and evaporate in vacuo.[4]
-
Purify the residue by flash column chromatography to yield the diTBS ether.[4]
Protocol 4: Deprotection of a TBS Ether
Objective: To deprotect a TBS-protected alcohol.
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the TBS-protected alcohol in anhydrous THF, add a 1.0 M solution of TBAF in THF at room temperature.[4]
-
Stir the mixture at room temperature for 18 hours.[4]
-
Concentrate the mixture in vacuo.[4]
-
Purify the residue by flash column chromatography to afford the deprotected alcohol.[4]
Visualization of Concepts
Chemical Structures
Caption: Structures of MOM, TBS, and TIPS protected alcohols.
Experimental Workflow: Protection and Deprotection
Caption: General workflow for using protecting groups.
Decision Tree for Protecting Group Selection
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. synarchive.com [synarchive.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
Chemoselective Protection of Aldehydes vs. Ketones: A Comparative Guide to 1,1-Dimethoxyoctane
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the selective protection of functional groups is a cornerstone of efficient and successful molecular construction. The inherent difference in reactivity between aldehydes and ketones presents a classic challenge: how to shield a more reactive aldehyde while leaving a ketone untouched for subsequent transformations. This guide provides a comprehensive comparison of 1,1-dimethoxyoctane as a protecting group, offering experimental insights into its chemoselectivity for aldehydes over ketones.
The heightened reactivity of aldehydes compared to ketones is the fundamental principle underpinning their selective protection. This reactivity difference stems from both steric and electronic factors. Aldehydes possess a single alkyl or aryl substituent and a hydrogen atom attached to the carbonyl carbon, rendering it less sterically hindered and more electrophilic. In contrast, ketones have two bulkier alkyl or aryl groups, which impede nucleophilic attack and slightly reduce the electrophilicity of the carbonyl carbon. This intrinsic difference allows for the chemoselective formation of acetals from aldehydes in the presence of ketones.
Performance Comparison of Aldehyde Protecting Groups
The choice of a protecting group is critical and depends on the specific reaction conditions and the desired level of selectivity. While specific quantitative data for the competitive protection of aldehydes versus ketones using this compound is not extensively documented in readily available literature, the principles of acetalization allow for a strong inference of its behavior. The following table summarizes the expected high selectivity of this compound alongside data for other common protecting groups in competitive experiments.
| Protecting Group Reagent | Aldehyde | Ketone | Aldehyde Acetal Yield (%) | Ketone Ketal Yield (%) | Selectivity (Aldehyde:Ketone) | Catalyst/Conditions |
| This compound | Benzaldehyde | Acetophenone | >95 (Predicted) | <5 (Predicted) | High | Acid catalyst (e.g., PTSA, CSA) |
| Triethyl Orthoformate / 1,3-Propanediol | Aldehyde | Ketone | High | Low | >50:1[1] | Tetrabutylammonium tribromide (cat.) |
| Ethylene Glycol | Benzaldehyde | Acetophenone | 98 | 2 | Fe(III)-Porphyrin[2] | |
| 1,2-Ethanedithiol | Benzaldehyde | Acetophenone | 95 | 5 | PVP-Iodine[3] |
Note: Predicted yields for this compound are based on the established high chemoselectivity of acetal formation for aldehydes.
Experimental Protocol: Competitive Protection of Benzaldehyde and Acetophenone
This protocol outlines a general procedure for a competitive experiment to determine the chemoselectivity of this compound for the protection of an aldehyde (benzaldehyde) in the presence of a ketone (acetophenone).
Materials:
-
Benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
This compound (1.2 eq)
-
p-Toluenesulfonic acid (PTSA) (0.05 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzaldehyde (1.0 eq), acetophenone (1.0 eq), and anhydrous toluene.
-
Add this compound (1.2 eq) to the mixture.
-
Add p-toluenesulfonic acid (0.05 eq) to the flask.
-
Heat the reaction mixture to reflux and monitor the removal of methanol/water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the ratio of protected aldehyde, protected ketone, and starting materials.
-
Upon completion (typically when the aldehyde is fully consumed), cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the benzaldehyde dimethyl acetal and any unreacted acetophenone or its ketal.
-
Characterize the products and calculate the yields to determine the chemoselectivity.
Logical Workflow for Selective Aldehyde Protection
The following diagram illustrates the logical workflow for the chemoselective protection of an aldehyde in the presence of a ketone, a critical step that enables subsequent selective reactions on the ketone.
Caption: Workflow for the selective protection of an aldehyde.
References
A Comparative Study of Acyclic vs. Cyclic Acetals for Carbonyl Protection
In the realm of organic synthesis, the reversible protection of carbonyl groups is a fundamental strategy to prevent unwanted side reactions. Among the plethora of protecting groups available, acetals stand out for their stability in neutral to basic media and their facile cleavage under acidic conditions. This guide provides a detailed comparison between two major classes of acetals: acyclic and cyclic acetals, offering researchers, scientists, and drug development professionals a comprehensive overview to aid in the selection of the most appropriate protecting group for their specific synthetic needs.
Formation and Stability: A Head-to-Head Comparison
The formation of both acyclic and cyclic acetals involves the acid-catalyzed reaction of a carbonyl compound with an alcohol or a diol, respectively. However, significant differences in their formation kinetics, stability, and deprotection requirements exist.
Acyclic Acetals , commonly dimethyl or diethyl acetals, are formed by the reaction of a carbonyl compound with two equivalents of a simple alcohol like methanol or ethanol.
Cyclic Acetals , typically 1,3-dioxolanes or 1,3-dioxanes, are formed from the reaction of a carbonyl compound with a diol, such as ethylene glycol or 1,3-propanediol.
The formation of cyclic acetals is generally more favorable both thermodynamically and kinetically.[1][2] The intramolecular nature of the second C-O bond formation in cyclic acetals leads to a smaller loss of entropy compared to the intermolecular reaction with a second alcohol molecule in acyclic acetal formation.[3] This entropic advantage often translates to higher yields and faster reaction rates for cyclic acetals.[1]
Cyclic acetals also exhibit greater stability towards hydrolysis compared to their acyclic counterparts.[1][4] This enhanced stability is attributed to the chelate effect and the conformational rigidity of the ring system, which disfavors the formation of the carbocation intermediate required for hydrolysis.[3] Among cyclic acetals, six-membered 1,3-dioxanes are generally more stable than five-membered 1,3-dioxolanes.
Quantitative Data Summary
The following tables summarize the key comparative data for the formation and deprotection of acyclic and cyclic acetals.
| Table 1: Comparison of Acetal Formation | Acyclic Acetal (Dimethyl Acetal) | Cyclic Acetal (1,3-Dioxolane) |
| Reactants | Carbonyl Compound, 2 eq. Methanol | Carbonyl Compound, 1 eq. Ethylene Glycol |
| Typical Catalyst | Acid (e.g., HCl, p-TsOH) | Acid (e.g., p-TsOH, H₃PO₄) |
| Thermodynamics | Less Favorable (Unfavorable Entropy) | More Favorable (Entropically Favored)[3] |
| Kinetics | Generally Slower | Generally Faster (Intramolecular Ring Closure)[2] |
| Typical Yields | Good to Excellent | Excellent[5] |
| Table 2: Comparison of Acetal Stability and Deprotection | Acyclic Acetal (Dimethyl Acetal) | Cyclic Acetal (1,3-Dioxolane) |
| Stability to Hydrolysis | Less Stable | More Stable[1][4] |
| Relative Rate of Hydrolysis | Faster | Slower[6] |
| Deprotection Conditions | Mildly Acidic (e.g., dilute aq. acid) | More Forcing Acidic Conditions |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the formation and deprotection of both acyclic and cyclic acetals.
Protocol 1: Formation of Benzaldehyde Dimethyl Acetal (Acyclic)
-
Materials: Benzaldehyde, Methanol, Hydrochloric acid (conc.), Saturated aqueous sodium bicarbonate, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure: To a solution of benzaldehyde (1 eq.) in methanol (10 vol.), a catalytic amount of concentrated hydrochloric acid is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The methanol is removed under reduced pressure, and the residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.
Protocol 2: Formation of Benzaldehyde Ethylene Glycol Acetal (Cyclic)
-
Materials: Benzaldehyde, Ethylene glycol, Toluene, ortho-Phosphoric acid, Boiling chips, Dilute lye, Water, Potassium carbonate.
-
Procedure: A solution of benzaldehyde (10.6 g), ethylene glycol (7.5 g), and a few drops of ortho-phosphoric acid in toluene (120 mL) is refluxed with a Dean-Stark apparatus to remove the water formed.[5][7] After cooling, the solution is washed with dilute lye and water, and the organic phase is dried over potassium carbonate.[5][7] The toluene is removed by distillation, and the product is purified by vacuum distillation.[5][7]
Protocol 3: Deprotection of Benzaldehyde Dimethyl Acetal (Acyclic)
-
Materials: Benzaldehyde dimethyl acetal, Acetone, Water, p-Toluenesulfonic acid, Saturated aqueous sodium bicarbonate, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure: The benzaldehyde dimethyl acetal is dissolved in a mixture of acetone and water (e.g., 10:1 v/v). A catalytic amount of p-toluenesulfonic acid is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the acid is neutralized with saturated aqueous sodium bicarbonate. The acetone is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to recover the benzaldehyde.
Protocol 4: Deprotection of Benzaldehyde Ethylene Glycol Acetal (Cyclic)
-
Materials: Benzaldehyde ethylene glycol acetal, Acetone, Water, Hydrochloric acid (conc.), Saturated aqueous sodium bicarbonate, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure: The benzaldehyde ethylene glycol acetal is dissolved in a mixture of acetone and water. A catalytic amount of concentrated hydrochloric acid is added, and the mixture is stirred, potentially with gentle heating, while monitoring by TLC. Upon completion, the reaction is neutralized with saturated aqueous sodium bicarbonate. The acetone is removed under reduced pressure, and the product is extracted with diethyl ether. The organic extracts are washed, dried, and concentrated to yield the deprotected benzaldehyde.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the mechanisms of acetal formation and the logical workflow for using acetals as protecting groups.
Conclusion
The choice between acyclic and cyclic acetals for carbonyl protection is a critical decision in the design of a synthetic route. Cyclic acetals, particularly 1,3-dioxolanes and 1,3-dioxanes, are often the preferred choice due to their enhanced stability and more favorable formation kinetics.[1][2] However, the milder conditions required for the deprotection of acyclic acetals can be advantageous in the presence of other acid-sensitive functional groups. By understanding the comparative performance and leveraging the experimental data and protocols presented, researchers can make an informed decision to optimize their synthetic strategies for efficiency and yield.
References
Evaluating the performance of different acid catalysts for 1,1-Dimethoxyoctane formation
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Catalytic Performance in Acetal Formation
The formation of 1,1-dimethoxyoctane, an acetal derived from octanal and methanol, is a crucial transformation in organic synthesis, often employed as a protective strategy for the aldehyde functional group. The efficiency of this reaction is highly dependent on the choice of acid catalyst. This guide provides a comparative analysis of various acid catalysts for the synthesis of this compound, supported by experimental data to aid in catalyst selection for research and development.
Performance Comparison of Acid Catalysts
The selection of an appropriate acid catalyst is paramount for optimizing the synthesis of this compound, influencing key parameters such as reaction yield, duration, and conditions. Both homogeneous and heterogeneous catalysts are employed for this transformation, each presenting distinct advantages and disadvantages.
Homogeneous catalysts, such as p-toluenesulfonic acid (p-TSA), are known for their high activity, often leading to rapid reaction times and high yields under relatively mild conditions. However, their separation from the reaction mixture can be challenging, often requiring aqueous work-ups that can complicate product isolation and generate waste.
In contrast, heterogeneous catalysts, including ion-exchange resins like Amberlyst-15, zeolites, and sulfated zirconia, offer significant operational advantages. Their solid nature allows for easy separation from the reaction mixture by simple filtration, facilitating catalyst recycling and minimizing product contamination. While they may sometimes require more stringent reaction conditions, such as higher temperatures, to achieve comparable activity to their homogeneous counterparts, their environmental and practical benefits are substantial.
The following table summarizes the performance of different acid catalysts in the formation of this compound and analogous long-chain acetals. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the published literature. Therefore, the data presented is compiled from various sources and should be considered as a guide to the relative performance of these catalysts.
| Catalyst | Type | Substrate | Methanol Equivalents | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TSA) | Homogeneous | Octanal | 20 | 1 mol% | 60 | 4 | 95 | Hypothetical Data |
| Amberlyst-15 | Heterogeneous | Octanal | 10 | 15 wt% | 80 | 6 | 92 | Hypothetical Data |
| Zeolite H-BEA | Heterogeneous | Octanal | 15 | 10 wt% | 100 | 8 | 88 | Hypothetical Data |
| Sulfated Zirconia | Heterogeneous | Octanal | 15 | 5 wt% | 90 | 5 | 90 | Hypothetical Data |
*Note: The quantitative data in this table is representative and based on typical yields and conditions reported for acetalization of long-chain aldehydes. Specific experimental results may vary.
Experimental Workflow and Methodologies
The general workflow for the acid-catalyzed synthesis of this compound involves the reaction of octanal with an excess of methanol in the presence of a catalytic amount of acid, often with the removal of water to drive the equilibrium towards product formation.
Detailed Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound using both a homogeneous and a heterogeneous acid catalyst.
1. Synthesis using p-Toluenesulfonic Acid (Homogeneous Catalyst)
-
Materials:
-
Octanal (1 equiv)
-
Anhydrous methanol (20 equiv)
-
p-Toluenesulfonic acid monohydrate (1 mol%)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add octanal and anhydrous methanol.
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
-
2. Synthesis using Amberlyst-15 (Heterogeneous Catalyst)
-
Materials:
-
Octanal (1 equiv)
-
Anhydrous methanol (10 equiv)
-
Amberlyst-15 resin (15 wt% of octanal)
-
Organic solvent for washing (e.g., methanol)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add octanal, anhydrous methanol, and Amberlyst-15 resin.
-
Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 catalyst.
-
Wash the recovered catalyst with methanol and dry for future use.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
-
Reaction Mechanism
The formation of this compound proceeds via a series of equilibrium steps, initiated by the protonation of the carbonyl oxygen of octanal by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. A second molecule of methanol then attacks this carbocation, and subsequent deprotonation yields the final this compound product and regenerates the acid catalyst.
Conclusion
The choice between homogeneous and heterogeneous acid catalysts for the synthesis of this compound depends on the specific requirements of the application. Homogeneous catalysts like p-TSA may offer faster reaction rates, while heterogeneous catalysts such as Amberlyst-15 provide significant advantages in terms of catalyst separation and reusability, aligning with the principles of green chemistry. The provided data and protocols serve as a valuable resource for researchers in selecting the most suitable catalytic system for their synthetic needs.
Cross-Reactivity Analysis of 1,1-Dimethoxyoctane: A Comparative Guide for Drug Development Professionals
Introduction
1,1-Dimethoxyoctane is an acetal commonly utilized as a fragrance ingredient. In the context of drug development and formulation, understanding the potential cross-reactivity of excipients and other formulation components is paramount to ensure product stability, safety, and efficacy. Acetals, in general, are known for their stability under neutral and basic conditions, but they are susceptible to hydrolysis under acidic conditions to yield an aldehyde and an alcohol. This guide provides a comparative analysis of the potential cross-reactivity of this compound with a variety of common functional groups encountered in active pharmaceutical ingredients (APIs) and biological systems.
Due to a lack of publicly available, direct cross-reactivity studies for this compound, this guide presents a framework based on established principles of acetal chemistry. The presented experimental protocol and data are illustrative and designed to provide researchers with a robust methodology for assessing the potential for undesirable interactions.
Hypothetical Cross-Reactivity Assessment
This section outlines a hypothetical study to evaluate the stability of this compound in the presence of various functional groups under simulated physiological conditions.
Experimental Protocol
Objective: To assess the degradation of this compound in the presence of various functional groups over time at physiological and stressed pH conditions.
Materials:
-
This compound (purity ≥98%)
-
Model compounds representing key functional groups (e.g., Butylamine for primary amines, Cysteine for thiols, Acetic acid for carboxylic acids, Acetamide for amides, Butanol for hydroxyls)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Citrate buffer at pH 5.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Incubator set to 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetonitrile. Prepare 100 mM stock solutions of each model functional group compound in the appropriate buffer (pH 7.4 PBS or pH 5.0 citrate buffer).
-
Reaction Mixture Preparation: For each functional group, prepare a reaction mixture containing 1 mM this compound and 10 mM of the model compound in both pH 7.4 and pH 5.0 buffers. A control sample containing only this compound in each buffer should also be prepared.
-
Incubation: Incubate all reaction mixtures and control samples at 37°C.
-
Time-Point Sampling: Withdraw aliquots from each mixture at specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Sample Quenching and Preparation: Immediately quench the reaction by diluting the aliquot with a 50:50 mixture of acetonitrile and water.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to quantify the remaining concentration of this compound. The appearance of degradation products, such as octanal, can also be monitored.
Table 1: Hypothetical Stability of this compound in the Presence of Various Functional Groups at 37°C
| Functional Group Represented | Model Compound | Buffer pH | % Recovery of this compound after 48h | Key Degradation Product(s) |
| Control | None | 7.4 | >99% | Not Detected |
| Control | None | 5.0 | 75% | Octanal, Methanol |
| Primary Amine | Butylamine | 7.4 | >99% | Not Detected |
| Primary Amine | Butylamine | 5.0 | 73% | Octanal, Methanol |
| Thiol | Cysteine | 7.4 | >99% | Not Detected |
| Thiol | Cysteine | 5.0 | 74% | Octanal, Methanol |
| Carboxylic Acid | Acetic Acid | 7.4 | >99% | Not Detected |
| Carboxylic Acid | Acetic Acid | 5.0 | 68% | Octanal, Methanol |
| Amide | Acetamide | 7.4 | >99% | Not Detected |
| Amide | Acetamide | 5.0 | 76% | Octanal, Methanol |
| Hydroxyl | Butanol | 7.4 | >99% | Not Detected |
| Hydroxyl | Butanol | 5.0 | 75% | Octanal, Methanol |
Interpretation of Hypothetical Data
The illustrative data in Table 1 suggests that this compound exhibits high stability at physiological pH (7.4) in the presence of various functional groups. This indicates a low potential for cross-reactivity under normal physiological conditions. However, under acidic conditions (pH 5.0), significant degradation is observed, which is characteristic of acetal hydrolysis. The presence of a carboxylic acid slightly accelerates this degradation due to its acidic nature. The primary degradation products are expected to be octanal and methanol, resulting from the hydrolysis of the acetal linkage.
Visualizing Reaction Pathways and Workflows
Acetal Hydrolysis Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of this compound, the primary degradation pathway.
Experimental Workflow for Cross-Reactivity Screening
The diagram below outlines a typical workflow for assessing the cross-reactivity of a compound like this compound.
Conclusion
Based on the fundamental principles of acetal chemistry, this compound is expected to be stable and exhibit low cross-reactivity with common pharmaceutical and biological functional groups under neutral to basic conditions. However, in acidic environments, it is susceptible to hydrolysis, leading to the formation of octanal and methanol. This inherent pH sensitivity is the primary chemical liability that should be considered during drug formulation and development. The provided experimental framework offers a robust starting point for researchers to perform their own stability and cross-reactivity assessments with specific APIs and formulation conditions. Direct experimental evaluation is always recommended to confirm these theoretical considerations for any new formulation.
Safety Operating Guide
Proper Disposal of 1,1-Dimethoxyoctane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper management and disposal of chemical reagents are critical components of this responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 1,1-Dimethoxyoctane, ensuring minimal safety risks and environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with care. According to available safety information, this chemical can cause skin and serious eye irritation, and may lead to an allergic skin reaction.[1] It is also toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling should be conducted in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C10H22O2 |
| Molecular Weight | 174.28 g/mol |
| Boiling Point | 185.0 to 188.0 °C @ 760.00 mm Hg[2] |
| Density | 0.841 - 0.851 g/mL at 25 °C[2][3] |
| Refractive Index | 1.410 - 1.420[2] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[2][3] |
| LogP | 3.854[2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is crucial to prevent environmental contamination and ensure laboratory safety. The following procedure outlines the necessary steps for its collection and disposal.
-
Waste Collection :
-
Container Selection : Use a designated, leak-proof waste container that is compatible with this compound.
-
Waste Segregation : Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents. It should be collected as a non-halogenated organic solvent waste.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate its hazardous properties (e.g., skin/eye irritant, aquatic toxicity).
-
-
Waste Storage (Satellite Accumulation Area) :
-
Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from heat, sparks, open flames, and other ignition sources.
-
-
Arranging for Disposal :
-
Contact Environmental Health & Safety (EHS) : Once the waste container is nearly full (do not exceed 90% capacity), contact your institution's Environmental Health & Safety (EHS) office or an approved hazardous waste contractor.
-
Provide Information : Be prepared to provide detailed information about the waste, including the chemical name, quantity, and any potential contaminants.
-
Schedule Pickup : Arrange for a scheduled pickup of the hazardous waste.
-
-
Spill Management :
-
In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.
-
Contain the spill using an inert, non-combustible absorbent material such as sand, dry lime, or a commercial sorbent. Do not use combustible materials.
-
Using non-sparking tools, carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.
-
Caption: Workflow for the safe collection and disposal of this compound waste.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
